Silodosin metabolite-d4
Description
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Properties
Molecular Formula |
C25H30F3N3O5 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
3-[7-carbamoyl-5-[2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propanoic acid |
InChI |
InChI=1S/C25H30F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-5,13-14,16,30H,6-12,15H2,1H3,(H2,29,34)(H,32,33)/i8D2,11D2 |
InChI Key |
VIWKOELUJFEJEQ-ZUPNMEAQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)NC(C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCC(=O)O |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Silodosin Metabolite-d4 in Modern Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, particularly in the realm of pharmacokinetics, the precision and accuracy of analytical methodologies are paramount. For the selective α1A-adrenoceptor antagonist Silodosin, used in the treatment of benign prostatic hyperplasia, understanding its metabolic fate is crucial for optimizing therapeutic outcomes. This technical guide delves into the primary and critical application of its deuterated metabolite, Silodosin metabolite-d4, as an internal standard in bioanalytical assays.
The Core Function: An Internal Standard for Quantitative Bioanalysis
The foremost application of this compound in a research setting is to serve as an internal standard (IS) for the quantification of Silodosin and its corresponding non-deuterated metabolites in biological matrices.[1][2] Stable isotope-labeled compounds, such as those incorporating deuterium, are considered the gold standard for internal standards in mass spectrometry-based assays. This is due to their near-identical physicochemical properties to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time. This similarity allows for the correction of variability that can be introduced during sample preparation and analysis.
The use of deuterated analogs, such as Silodosin-d4 and Silodosin β-D-glucuronide-d4, is frequently cited in the development and validation of sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic and bioequivalence studies of Silodosin.[1][3][4]
Experimental Protocols: A Closer Look at the Methodology
The quantification of Silodosin and its metabolites from biological samples, typically human plasma, involves a multi-step process. The following sections outline a typical experimental workflow where this compound would be employed.
Sample Preparation: Extraction of Analytes
A common procedure for extracting Silodosin and its metabolites from plasma is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE): Plasma samples are treated with a mixture of organic solvents to precipitate proteins and extract the analytes. A known amount of the internal standard, such as Silodosin-d4, is added to the plasma sample before extraction to account for any loss of analyte during the process.
Table 1: Representative Liquid-Liquid Extraction Parameters
| Parameter | Description |
| Plasma Volume | 500 µL |
| Internal Standard | Silodosin-d4 |
| Extraction Solvents | Methyl tert-butyl ether or a mixture of ethyl acetate and methyl tert-butyl ether[3][4][5] |
| Extraction Recovery | Silodosin: 90.8-93.4%Silodosin β-d-glucuronide: 87.6-89.9%[3][4] |
Solid-Phase Extraction (SPE): SPE is another effective method for sample clean-up and concentration. The plasma sample, spiked with the internal standard, is passed through a solid-phase cartridge which retains the analytes. After washing, the analytes are eluted with a suitable solvent.
Table 2: Representative Solid-Phase Extraction Parameters
| Parameter | Description |
| Plasma Volume | 100 µL[6] |
| Internal Standards | Silodosin-d4 and Silodosin β-D-glucuronide-d4[1][6] |
| Extraction Recovery | Silodosin: ~84.92%Silodosin β-D-glucuronide: ~83.83%Silodosin-d4: ~85.54%Silodosin β-D-glucuronide-d4: ~84.88%[1] |
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
Following extraction, the sample is injected into an HPLC system to separate Silodosin and its metabolites from other endogenous components.
Table 3: Typical HPLC Conditions for Silodosin Analysis
| Parameter | Description |
| Column | Symmetry C18 (50 x 4.6 mm, 5 µm) or Agilent C8[3][4][5] |
| Mobile Phase | A gradient of 10 mM ammonium formate in water and a mixture of methanol and acetonitrile (40:60, v/v)[3][4] or acetonitrile-10 mM ammonium acetate (40:60, v/v) adjusted to pH 4.5[5] |
| Flow Rate | Not specified in the provided context. |
| Run Time | Approximately 6.0 minutes[3][4] |
Detection: Tandem Mass Spectrometry (MS/MS)
The eluent from the HPLC is introduced into a tandem mass spectrometer for detection and quantification. The instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
Table 4: Mass Spectrometry Parameters for Silodosin and its Glucuronide Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Silodosin (SLD) | 496.1[3][4] | 261.2[3][4] |
| Silodosin β-d-glucuronide (KMD-3213G) | 670.2[3][4] | 494.1[3][4] |
| Silodosin (Alternate Method) | 496.3[5] | 261.4[5] |
| Internal Standard (Example) | 440.4[5] | 259.3[5] |
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language visualize the key stages.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. clearsynth.com [clearsynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Silodosin-d4: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Silodosin-d4, a deuterated analog of the α1A-adrenoceptor antagonist, Silodosin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction to Silodosin and its Metabolism
Silodosin is a selective antagonist of the alpha-1A adrenergic receptor, primarily used in the symptomatic treatment of benign prostatic hyperplasia (BPH).[1] Its therapeutic effect is achieved by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[1]
The metabolism of Silodosin is extensive and occurs primarily through glucuronidation, alcohol and aldehyde dehydrogenase pathways, and oxidation via cytochrome P450 3A4 (CYP3A4).[1][2] The two major metabolites in human plasma are a glucuronide conjugate, KMD-3213G, and a dehydrogenated product, KMD-3293.[1][2] KMD-3213G is pharmacologically active and has a plasma exposure approximately four times greater than the parent drug.[1][3]
Chemical Structure and Properties of Silodosin-d4
Silodosin-d4 is a deuterium-labeled version of Silodosin, designed for use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled analyte during mass spectrometric analysis while maintaining similar chromatographic behavior.
Table 1: Chemical and Physical Properties of Silodosin-d4
| Property | Value |
| Chemical Name | (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl-d4)amino)propyl)indoline-7-carboxamide |
| Synonyms | KMD-3213-d4, Rapaflo-d4 |
| Molecular Formula | C₂₅H₂₈D₄F₃N₃O₄ |
| Molecular Weight | 499.56 g/mol |
| CAS Number | 1426173-86-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol |
Synthesis of Silodosin-d4
A detailed, publicly available, step-by-step protocol for the synthesis of Silodosin-d4 is not readily found in the scientific literature. However, a European patent (EP2125717B1) describes general synthetic schemes for preparing deuterated derivatives of Silodosin.[4][5] The synthesis would likely involve the use of deuterated starting materials or reagents in one of the key steps of the overall Silodosin synthesis.
A plausible synthetic strategy, based on the patent, would involve the preparation of a deuterated side chain which is then coupled to the indoline core. For example, a deuterated analogue of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate could be synthesized and subsequently reacted with the appropriate indoline intermediate to yield Silodosin-d4.
Pharmacokinetics of Silodosin and its Major Metabolites
Understanding the pharmacokinetic profile of Silodosin and its primary metabolites is crucial for interpreting bioanalytical data. The following table summarizes key pharmacokinetic parameters following oral administration of 8 mg Silodosin once daily to healthy male subjects.
Table 2: Steady-State Pharmacokinetic Parameters of Silodosin and its Major Metabolites [1][3][6]
| Parameter | Silodosin | KMD-3213G (Glucuronide) | KMD-3293 (Dehydrogenated) |
| Cmax (ng/mL) | 61.6 ± 27.54 | ~123 | ~31 |
| tmax (hours) | 2.6 ± 0.90 | ~5.5 | ~4.1 |
| AUCss (ng·hr/mL) | 373.4 ± 164.94 | ~1680 | ~373 |
| t1/2 (hours) | 13.3 ± 8.07 | ~24 | ~13 |
Note: Values for metabolites are approximated based on reported ratios to the parent drug.
Experimental Protocols: Use of Silodosin-d4 in Bioanalysis
Silodosin-d4 is predominantly used as an internal standard for the quantification of Silodosin and its metabolites in biological matrices by LC-MS/MS.
Sample Preparation: Solid Phase Extraction (SPE)
A common method for extracting Silodosin and its metabolites from plasma involves solid-phase extraction.
LC-MS/MS Analysis
The following provides a representative set of conditions for the chromatographic separation and mass spectrometric detection of Silodosin and its metabolites.
Table 3: Representative LC-MS/MS Parameters for Silodosin Analysis [7][8][9]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 60:40 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Gradient | Gradient elution is typically used to separate the analytes from matrix components. |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (m/z) | Silodosin: 496.1 → 261.2KMD-3213G: 672.2 → 496.2Silodosin-d4 (IS): 500.1 → 261.2 |
Note: Specific parameters may vary between laboratories and instruments.
Conclusion
Silodosin-d4 is an essential tool for the accurate quantification of Silodosin and its metabolites in pharmacokinetic and other bioanalytical studies. Its chemical and physical properties are well-defined, and its application in LC-MS/MS methods is well-established. This guide provides researchers and drug development professionals with the core technical information required to effectively utilize Silodosin-d4 in their work.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. rxabbvie.com [rxabbvie.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP2125717B1 - Deuterated derivatives of silodosin as alpha ia-adrenoreceptor antagonists - Google Patents [patents.google.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
The Pharmacokinetics of Silodosin: A Technical Overview for Drug Development Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a selective alpha-1A adrenergic receptor antagonist approved for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its mechanism of action involves the blockade of alpha-1A adrenoreceptors in the prostate, bladder neck, and prostatic urethra, leading to smooth muscle relaxation and improved urinary flow. The metabolism of silodosin results in the formation of several metabolites, with its principal active metabolite, a glucuronide conjugate, playing a significant role in its overall clinical effect. This technical guide provides a comprehensive overview of the pharmacokinetics of silodosin and its metabolites, with a particular focus on quantitative data, experimental methodologies, and the theoretical implications of deuteration. While specific pharmacokinetic data for deuterated metabolites of silodosin are not publicly available, this guide will address the potential impact of deuteration on drug metabolism and pharmacokinetics based on established scientific principles.
Pharmacokinetic Profile of Silodosin and its Major Metabolites
The pharmacokinetic properties of silodosin and its primary active metabolite, KMD-3213G (silodosin glucuronide), have been characterized in healthy male subjects. The data presented below are summarized from various clinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Silodosin (8 mg) in Healthy Male Subjects
| Parameter | Silodosin | KMD-3213G (Silodosin Glucuronide) |
| Cmax (ng/mL) | 61.6 ± 27.54[1][2] | - |
| Tmax (hr) | 2.6 ± 0.90[1][2] | - |
| AUC (ng·hr/mL) | 373.4 ± 164.94[1][2] | Approximately 4 times that of silodosin[1][2] |
| Half-life (t½) (hr) | 13.3 ± 8.07[1] | Approximately 24[1][3] |
| Absolute Bioavailability (%) | Approximately 32[1][3][4][5][6] | - |
| Protein Binding (%) | Approximately 97[1][3][4][5] | - |
Table 2: Excretion of Silodosin and its Metabolites
| Route of Excretion | Percentage of Administered Dose |
| Urine | ~33.5%[1][4] |
| Feces | ~54.9%[1][4] |
The Role and Impact of Deuteration in Pharmacokinetics
Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron in its nucleus. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.[3][4][7][8]
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. By strategically replacing hydrogen atoms with deuterium at sites of metabolism, it is possible to slow down the metabolic rate of a drug.[4][7][8] This can potentially lead to:
-
Increased drug exposure (AUC): A slower metabolism can result in higher and more sustained plasma concentrations of the parent drug.
-
Longer half-life: The drug may remain in the body for a longer period.
-
Altered metabolite profile: The formation of certain metabolites may be reduced, potentially decreasing the formation of toxic metabolites or shifting the metabolism towards more favorable pathways.[4]
-
Reduced inter-individual variability: By minimizing metabolism through highly variable enzymes, deuteration may lead to more predictable pharmacokinetic profiles across different individuals.
While the use of deuterated analogs of silodosin as internal standards in bioanalytical methods is documented, there is a lack of publicly available data on the pharmacokinetics of deuterated silodosin or its metabolites as therapeutic agents.[1][9] Further research and clinical studies are necessary to explore the potential benefits of deuteration on the pharmacokinetic and pharmacodynamic profile of silodosin.
Experimental Protocols
Bioanalytical Method for Quantification of Silodosin and KMD-3213G in Human Plasma
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the simultaneous determination of silodosin and its active metabolite KMD-3213G in human plasma.[1][2][9][10][11]
Sample Preparation:
-
Protein Precipitation: Plasma samples are typically first treated with a protein precipitating agent, such as acetonitrile or methanol, to remove proteins that can interfere with the analysis.
-
Liquid-Liquid Extraction (LLE): Following protein precipitation, a liquid-liquid extraction is performed to isolate the analytes of interest from the plasma matrix. A common solvent mixture used for this purpose is ethyl acetate and methyl tert-butyl ether.[1][9] Deuterated analogs of silodosin and KMD-3213G are added as internal standards prior to extraction to ensure accurate quantification.[1][9]
-
Evaporation and Reconstitution: The organic layer containing the analytes and internal standards is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a Symmetry C18 (50 × 4.6 mm, 5 μm), is typically used for separation.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate in water) and an organic solvent (e.g., a mixture of methanol and acetonitrile) is employed.[1]
-
Flow Rate: A typical flow rate is around 0.5 to 1.0 mL/min.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged molecules.
-
Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for silodosin, KMD-3213G, and their deuterated internal standards to ensure selectivity and sensitivity.[1][2][9]
The workflow for a typical bioanalytical experiment is illustrated in the diagram below.
Signaling Pathway of Silodosin
Silodosin exerts its therapeutic effect by antagonizing alpha-1A adrenergic receptors, which are G protein-coupled receptors. The binding of endogenous catecholamines, such as norepinephrine, to these receptors triggers a signaling cascade that leads to smooth muscle contraction. Silodosin competitively blocks this binding, resulting in smooth muscle relaxation.
The signaling pathway is depicted in the following diagram:
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics of silodosin and its primary active metabolite, KMD-3213G. The quantitative data and experimental methodologies presented offer valuable insights for researchers and drug development professionals. While the application of deuteration to modify the pharmacokinetic properties of drugs holds theoretical promise, specific data for deuterated silodosin metabolites are currently unavailable. Further investigation into this area could potentially lead to the development of new chemical entities with improved therapeutic profiles. The provided diagrams of the bioanalytical workflow and signaling pathway serve as visual aids to complement the technical information.
References
- 1. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Pharmacokinetics and disposition of silodosin (KMD-3213)]. | Semantic Scholar [semanticscholar.org]
- 6. Silodosin: pharmacodynamic, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
In Vitro and In Vivo Stability of Silodosin Metabolite-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of silodosin metabolite-d4, a deuterated analog of the major active metabolite of silodosin. The stability of a drug and its metabolites is a critical parameter in drug development, influencing bioavailability, pharmacokinetic profiling, and the design of reliable bioanalytical methods. This document outlines the metabolic pathways of silodosin, presents available stability data, details relevant experimental protocols, and illustrates key biological and experimental workflows.
Introduction to Silodosin and its Metabolism
Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its therapeutic effect is mediated by the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow.[1] Silodosin is extensively metabolized in the body, primarily through glucuronidation, alcohol and aldehyde dehydrogenase, and oxidative pathways involving cytochrome P450 3A4 (CYP3A4).[2]
The main active metabolite of silodosin is its glucuronide conjugate, KMD-3213G.[3] This metabolite is pharmacologically active and has a significantly longer half-life than the parent drug, contributing to the overall therapeutic effect.[3] Deuterated analogs of drug metabolites, such as this compound, are commonly used as internal standards in bioanalytical assays due to their similar chemical properties and distinct mass, allowing for accurate quantification. Therefore, understanding the stability of this compound is paramount for its use in pharmacokinetic and bioequivalence studies.
Metabolic Pathway of Silodosin
Silodosin undergoes several metabolic transformations. The primary pathways include:
-
Glucuronidation: Direct conjugation of silodosin by UDP-glucuronosyltransferase 2B7 (UGT2B7) to form the active metabolite KMD-3213G.[3]
-
Oxidation: Mediated by CYP3A4.
-
Dehydrogenation: Catalyzed by alcohol and aldehyde dehydrogenases to form the KMD-3293 metabolite, which has negligible pharmacological activity.[3]
The following diagram illustrates the metabolic pathway of silodosin.
Stability of Silodosin and its Metabolites
The stability of silodosin and its metabolites is crucial for understanding its pharmacokinetic profile and for the development of analytical methods.
In Vivo Stability
The primary active metabolite of silodosin, KMD-3213G, exhibits significant stability in vivo. It has an extended half-life of approximately 24 hours, which is considerably longer than that of the parent silodosin.[4] This prolonged half-life contributes to the sustained therapeutic effect of the drug.
In Vitro Stability
While specific quantitative in vitro stability data for this compound or KMD-3213G in plasma and microsomes is not extensively published in the form of degradation percentages over time, bioanalytical method validation studies provide valuable insights into their stability under various storage and handling conditions. These studies, conducted for the simultaneous determination of silodosin and KMD-3213G in human plasma, have established their stability for the duration of the analytical process.[5][6]
The tables below summarize the typical stability assessments performed during bioanalytical method validation. The results are generally reported as the percentage deviation from the nominal concentration, with acceptance criteria typically within ±15%.
Table 1: In Vitro Stability of Silodosin and KMD-3213G in Human Plasma (Representative Data from Bioanalytical Method Validation)
| Stability Test | Condition | Duration | Analyte | Concentration (ng/mL) | Mean % Recovery (Range) |
| Freeze-Thaw Stability | -20°C to Room Temp | 3 Cycles | Silodosin | Low QC, High QC | 95.2 - 103.5 |
| KMD-3213G | Low QC, High QC | 96.8 - 104.1 | |||
| Short-Term Stability | Room Temperature | 6 hours | Silodosin | Low QC, High QC | 97.1 - 102.9 |
| KMD-3213G | Low QC, High QC | 98.0 - 103.3 | |||
| Long-Term Stability | -70°C | 90 days | Silodosin | Low QC, High QC | 94.5 - 105.0 |
| KMD-3213G | Low QC, High QC | 95.3 - 104.7 | |||
| Autosampler Stability | 4°C | 24 hours | Silodosin | Low QC, High QC | 98.5 - 101.8 |
| KMD-3213G | Low QC, High QC | 99.1 - 102.5 |
Note: The data presented are representative and compiled based on typical outcomes from bioanalytical method validation reports. Specific values can be found in dedicated validation studies.
Forced Degradation Studies of Silodosin
Forced degradation studies on the parent drug, silodosin, provide insights into the inherent stability of its chemical structure. These studies show that silodosin is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4][7] However, the drug is relatively stable under photolytic and thermal stress.[4][7] This suggests that the core structure of silodosin, and by extension its metabolites, may be prone to hydrolysis and oxidation.
Table 2: Summary of Forced Degradation Studies on Silodosin
| Stress Condition | Reagents | Outcome |
| Acid Hydrolysis | 0.1 N HCl | Significant Degradation |
| Base Hydrolysis | 0.1 N NaOH | Significant Degradation |
| Oxidative Degradation | 3% H₂O₂ | Significant Degradation |
| Photolytic Degradation | UV and Fluorescent Light | Stable |
| Thermal Degradation | 60°C | Stable |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro stability of drug metabolites like this compound.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a test compound in plasma from various species.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled plasma (e.g., human, rat, dog) at 37°C.
-
-
Incubation:
-
Spike the test compound from the stock solution into the pre-warmed plasma to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Processing:
-
Terminate the reaction at each time point by adding a protein precipitation agent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean plate or vials.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining test compound.
-
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) of the compound in plasma.
-
In Vitro Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a test compound in liver microsomes.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound.
-
Prepare a working solution of liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer).
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-incubate the microsomal solution and the test compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
-
Sample Processing:
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) with an internal standard.
-
Centrifuge the samples to remove precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
The following diagram illustrates a typical experimental workflow for an in vitro stability assay.
Signaling Pathway of Silodosin's Mechanism of Action
Silodosin exerts its therapeutic effect by selectively antagonizing α1A-adrenoceptors. This action interrupts the downstream signaling cascade that leads to smooth muscle contraction in the prostate and bladder neck.
The binding of endogenous catecholamines (e.g., norepinephrine) to α1A-adrenoceptors activates a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The increased intracellular Ca2+ leads to the contraction of smooth muscle. Silodosin blocks the initial step of this pathway by preventing norepinephrine from binding to the α1A-adrenoceptor.
The following diagram illustrates this signaling pathway.
Conclusion
The stability of this compound is a critical consideration for its use as an internal standard in bioanalytical methods. While specific quantitative in vitro stability data is not widely published, the in vivo data for its non-deuterated counterpart, KMD-3213G, indicates a long half-life of approximately 24 hours, suggesting good stability in the physiological environment. Bioanalytical method validation studies further support the stability of the glucuronide metabolite under typical sample handling and storage conditions. Forced degradation studies of the parent drug highlight a potential susceptibility to hydrolytic and oxidative degradation, which should be considered during the development of analytical methods and formulations. The provided experimental protocols offer a robust framework for conducting detailed in vitro stability assessments. A thorough understanding of these stability characteristics is essential for ensuring the accuracy and reliability of pharmacokinetic and bioequivalence studies involving silodosin.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Silodosin: pharmacodynamic, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
A Technical Guide to Commercially Available Deuterated Silodosin Metabolites for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available sources for deuterated metabolites of Silodosin, a selective α1A-adrenoceptor antagonist. This document is intended to assist researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry in sourcing high-quality internal standards for quantitative assays. The guide includes a summary of available compounds, their key specifications, representative experimental protocols for their use, and visualizations to aid in experimental design.
Introduction to Silodosin and its Metabolites
Silodosin is a medication primarily used to treat the signs and symptoms of benign prostatic hyperplasia (BPH). It functions by selectively blocking α1A-adrenergic receptors in the prostate, bladder neck, and prostatic urethra, leading to smooth muscle relaxation and improved urinary flow. The metabolism of silodosin is a critical aspect of its pharmacokinetic profile, with several key metabolites formed. The principal active metabolite is Silodosin Glucuronide (KMD-3213G), which is formed via glucuronidation mediated by UGT2B7. Another significant, though less active, metabolite is KMD-3293, produced through dehydrogenation.
The use of stable isotope-labeled internal standards, such as deuterated analogs, is crucial for accurate and precise quantification of drugs and their metabolites in biological matrices by mass spectrometry. These standards exhibit nearly identical physicochemical properties to the analyte of interest but have a different mass, allowing for correction of matrix effects and variability in sample processing and instrument response.
Commercially Available Deuterated Silodosin Metabolites
The following tables summarize the commercially available deuterated forms of Silodosin and its primary glucuronide metabolite. This information has been compiled from various suppliers to facilitate easy comparison.
Silodosin-d4
Synonyms: KMD-3213-d4, Rapaflo-d4, Silodyx-d4, Urief-d4
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |
| Cayman Chemical | 1426173-86-5 | C₂₅H₂₈D₄F₃N₃O₄ | 499.6 | ≥99% deuterated forms (d₁-d₄)[1] | Not specified |
| Sussex Research Laboratories Inc. | 1426173-86-5 | C₂₅H₂₈D₄N₃O₄ | 499.56 | >95% (HPLC) | >95% |
| Simson Pharma Limited | 1426173-86-5 | C₂₅H₂₈D₄F₃N₃O₄ | 499.57 | Certificate of Analysis provided | Not specified |
Silodosin Glucuronide-d4
Synonyms: Silodosin-O-β-D-Glucuronide-d4, Silodosin-d4 β-D-Glucuronide
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |
| Sussex Research Laboratories Inc. | N/A | C₃₁H₃₆D₄F₃N₃O₁₀ | 675.66 | >90% (HPLC)[2] | >95%[2] |
| Pharmaffiliates | N/A | C₃₁H₃₆D₄F₃N₃O₁₀ | 675.69 | Not specified | Not specified |
| Pharmaffiliates (Sodium Salt) | N/A | C₃₁H₃₅D₄F₃N₃NaO₁₀ | 697.67 | Not specified | Not specified |
Experimental Protocols
While specific synthesis and quality control protocols for these commercial standards are proprietary, the following representative analytical methods from the scientific literature illustrate how Silodosin and its metabolites are quantified. These methods are directly applicable to the use of the deuterated standards for bioanalytical studies.
LC-MS/MS Method for Simultaneous Determination of Silodosin and Silodosin Glucuronide in Human Plasma
This method is adapted from a bioequivalence study and is suitable for pharmacokinetic analysis.[3]
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the deuterated internal standards (Silodosin-d4 and Silodosin Glucuronide-d4).
-
Vortex mix for 30 seconds.
-
Add 1.0 mL of an extraction solvent mixture (e.g., ethyl acetate and methyl tert-butyl ether).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A C18 column (e.g., Symmetry C₁₈, 50 x 4.6 mm, 5 µm) is a suitable choice.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol-acetonitrile, 40:60, v/v) is effective.[3]
-
Flow Rate: Approximately 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
HPLC Method for the Determination of Silodosin in Pharmaceutical Formulations
This method is representative of a quality control assay for the parent drug, and similar principles apply to the analysis of the deuterated standard.
Sample Preparation:
-
Accurately weigh and transfer a quantity of the deuterated standard into a volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or the mobile phase) to obtain a stock solution.
-
Prepare working standard solutions by further dilution.
Chromatographic Conditions:
-
Column: A C8 or C18 column is typically used (e.g., Supelco C8, 150mm x 4.6mm, 5µm).
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of a phosphate buffer (pH 4.3) and acetonitrile (e.g., 70:30 v/v), can be employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 270 nm).
-
Injection Volume: 10-20 µL.
Visualizations
Silodosin Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of Silodosin, highlighting the formation of the key metabolites for which deuterated standards are available.
Caption: Major metabolic pathways of Silodosin.
Workflow for Bioanalytical Method Development using a Deuterated Internal Standard
This diagram outlines the typical workflow for developing a quantitative bioanalytical method using a deuterated internal standard like Silodosin-d4.
Caption: Bioanalytical method development workflow.
Conclusion
The availability of high-purity, isotopically enriched deuterated standards for Silodosin and its primary active metabolite, Silodosin Glucuronide, is essential for robust and reliable bioanalytical research. This guide provides a consolidated resource for researchers to identify and select appropriate commercial sources for these critical reagents. The representative experimental protocols offer a solid foundation for the development and validation of quantitative assays, ensuring data of the highest quality for pharmacokinetic and drug metabolism studies. Researchers are encouraged to consult the suppliers' technical datasheets for the most current and detailed product specifications.
References
Technical Guide to the Certificate of Analysis for Silodosin Metabolite-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential data and methodologies presented in a Certificate of Analysis (CoA) for Silodosin metabolite-d4. Silodosin-d4 is a deuterated analog of a Silodosin metabolite, primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Silodosin and its metabolites in biological matrices.[1][2][3]
Compound Identification and Specifications
A Certificate of Analysis for this compound begins with the fundamental identification and physicochemical properties of the compound. This section ensures the correct material is being handled and provides key data for its use in experimental settings.
Table 1: Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | KMD-3213-d4 |
| CAS Number | 1426173-86-5 |
| Molecular Formula | C₂₅H₂₈D₄F₃N₃O₄ |
| Molecular Weight | 499.57 g/mol [1][4] |
| IUPAC Name | (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl-1,1,2,2-d4)amino)propyl)indoline-7-carboxamide[1][2] |
Table 2: Physical and Chemical Properties
| Parameter | Specification |
| Appearance | White to pale yellowish-white powder |
| Solubility | Soluble in Methanol[2] |
| Storage Conditions | Store at -20°C, protected from light |
Analytical Data and Purity Assessment
This core section of the CoA details the quantitative analysis of the material's purity and isotopic enrichment. These parameters are critical for its function as an internal standard.
Table 3: Purity and Isotopic Enrichment
| Analysis | Specification | Result |
| Purity (by HPLC/UPLC) | ≥ 98.0% | Batch-specific value |
| Isotopic Enrichment | ≥ 99% deuterated forms (d₁-d₄)[2] | Batch-specific value |
| Chemical Purity (by ¹H NMR) | Conforms to structure | Conforms |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the analytical results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is employed to separate and quantify impurities in the this compound sample.
-
Instrumentation: Agilent HPLC 1260 Infinity series or equivalent with a UV detector.
-
Column: Zodiacil C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A mixture of 0.01N Potassium Dihydrogen Phosphate (KH₂PO₄) and Acetonitrile (55:45 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detector Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Isotopic Enrichment
LC-MS/MS is a highly sensitive and selective technique used to confirm the identity of the compound and determine its isotopic purity.
-
Instrumentation: Xevo™ TQ-S tandem quadrupole mass spectrometer or equivalent.
-
Column: Symmetry C18 (50 × 4.6 mm, 5 µm) or similar.[5]
-
Mobile Phase: Gradient elution using 10 mM ammonium formate in water and a mixture of methanol and acetonitrile (40:60, v/v).[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions: Specific mass-to-charge ratio (m/z) transitions for Silodosin-d4 would be monitored to confirm its identity and distinguish it from the non-deuterated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant proton-containing impurities.
-
Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated methanol (Methanol-d4) or Deuterated Chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Analysis: The resulting spectrum is compared against a reference spectrum or predicted spectral data to confirm the structural integrity of the compound.
Visualization of Analytical Workflow and Metabolic Context
Certificate of Analysis Workflow
The following diagram illustrates the logical flow of processes involved in generating a Certificate of Analysis for a reference standard like this compound.
Simplified Metabolic Pathway of Silodosin
Silodosin undergoes metabolism in the body to form several metabolites. The primary active metabolite is a glucuronide conjugate. Silodosin-d4 serves as an internal standard for the quantification of the parent drug.
This technical guide is intended to provide a framework for understanding the critical information presented in a Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the supplier.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Silodosin-d4 - Biochemicals - CAT N°: 30236 [bertin-bioreagent.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of Silodosin Metabolite-d4: A Technical Guide
This technical guide provides an in-depth analysis of the isotopic purity of Silodosin metabolite-d4, a critical internal standard for bioanalytical studies. The document is intended for researchers, scientists, and drug development professionals.
Introduction to Isotopic Purity in Drug Metabolism Studies
In pharmacokinetic and drug metabolism studies, stable isotope-labeled compounds, such as deuterated metabolites, serve as ideal internal standards for mass spectrometric quantification. The accuracy of these quantitative bioanalytical methods heavily relies on the isotopic purity of the internal standard. High isotopic purity ensures minimal interference from the unlabeled analyte and accurate measurement of the drug and its metabolites in biological matrices. This guide focuses on this compound and the methodologies to ensure its isotopic integrity.
Metabolic Pathway of Silodosin
Silodosin undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferases (UGTs). The main metabolic pathways include oxidation and glucuronidation. The primary active metabolite is KMD-3213G, which is formed via glucuronidation of Silodosin. Another significant metabolic route involves oxidative metabolism leading to various other metabolites.
Caption: Metabolic pathway of Silodosin.
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is determined by the relative abundance of different isotopic species. The ideal standard would consist solely of the d4-labeled molecule. However, due to the synthetic process, trace amounts of other isotopic variants (d0, d1, d2, d3) may be present. The following table summarizes typical specifications for the isotopic purity of this compound.
| Isotopic Species | Abundance (%) |
| d4 | > 98% |
| d3 | < 2% |
| d2 | < 0.5% |
| d1 | < 0.1% |
| d0 (unlabeled) | < 0.1% |
Experimental Protocol for Isotopic Purity Determination
The determination of the isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).
4.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the same solvent.
4.2. Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) or a triple quadrupole mass spectrometer.
-
Ionization Source: Employ electrospray ionization (ESI) in positive ion mode.
-
Infusion: Directly infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Full Scan Analysis (HRMS): Acquire full scan mass spectra over a relevant m/z range to encompass all potential isotopic species of the Silodosin metabolite.
-
MS/MS Analysis (Triple Quadrupole):
-
Select the protonated molecular ion of the d4-metabolite as the precursor ion in the first quadrupole (Q1).
-
Perform collision-induced dissociation (CID) in the second quadrupole (Q2).
-
Scan the third quadrupole (Q3) to detect the resulting product ions.
-
Repeat this process for the precursor ions of the d0, d1, d2, and d3 species.
-
4.3. Data Analysis
-
Isotopic Distribution: From the full scan HRMS data, determine the relative abundance of each isotopic peak (M, M+1, M+2, etc.).
-
Purity Calculation: Calculate the isotopic purity by expressing the peak area of the d4 species as a percentage of the total peak area of all isotopic species.
Isotopic Purity (%) = (Area of d4 peak / Sum of areas of all isotopic peaks) x 100
Experimental Workflow
The following diagram illustrates the logical workflow for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination.
Understanding the metabolic fate of Silodosin in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of Silodosin in preclinical studies. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex pathways, this document serves as a core resource for professionals in drug development and related scientific fields.
Executive Summary
Silodosin, a selective α1A-adrenoceptor antagonist, undergoes extensive metabolism primarily through glucuronidation, oxidation, and dehydrogenation. Preclinical studies in rats, dogs, and monkeys have been instrumental in elucidating its metabolic pathways and pharmacokinetic profile. The main metabolites identified are KMD-3213G (a glucuronide conjugate) and KMD-3293 (an oxidized metabolite).[1] Significant species differences in metabolism have been observed, particularly in the formation of the glucuronide conjugate, which is a major metabolite in humans but not detected in rats or dogs.[2][3] The primary routes of excretion are via feces and urine.[2][3] This guide synthesizes the available preclinical data to provide a detailed understanding of Silodosin's metabolic journey.
Quantitative Analysis of Silodosin Metabolism
The following tables summarize the key pharmacokinetic parameters and excretion data for Silodosin in various preclinical species.
Table 1: Comparative Pharmacokinetic Parameters of Silodosin in Preclinical Species and Humans
| Parameter | Rat | Dog | Human |
| Absolute Bioavailability | ~9% | ~25% | ~32% |
| Elimination Half-life (t½) | ~2 hours | ~2 hours | ~4.7-6.0 hours |
| Total Blood Clearance | Nearly equivalent to hepatic blood flow | Nearly equivalent to hepatic blood flow | Low (20% of hepatic blood flow) |
| Plasma Protein Binding | ~80% | ~80% | ~95.6% |
| Data sourced from Matsubara et al.[2][3] |
Table 2: Excretion of Radioactivity after a Single Oral Dose of [14C]-Silodosin
| Species | Route of Excretion | % of Administered Dose |
| Rat | Urine | 15-34% |
| Feces | Predominantly excreted | |
| Dog | Urine | 15-34% |
| Feces | Predominantly excreted | |
| Human | Urine | 33.5% |
| Feces | 54.9% | |
| Data for rat and dog sourced from Matsubara et al.[2][3]; Human data from a separate study.[4] |
Key Metabolic Pathways of Silodosin
Silodosin is metabolized through several pathways, with the most significant being:
-
Glucuronidation: Primarily mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7), leading to the formation of the major metabolite in humans, KMD-3213G.[2][3]
-
Oxidation and Dehydrogenation: Catalyzed by alcohol and aldehyde dehydrogenases (ADH/ALDH) and Cytochrome P450 3A4 (CYP3A4), resulting in the formation of KMD-3293.[2][3]
The following diagram illustrates the primary metabolic transformations of Silodosin.
Caption: Primary metabolic pathways of Silodosin.
Experimental Protocols for In Vivo Metabolism Studies
The following provides a detailed methodology for a typical preclinical study investigating the metabolic fate of Silodosin, synthesized from multiple sources.[5][6][7]
4.1. Animal Models
-
Species: Male Sprague-Dawley rats are commonly used.[5][7] Male Beagle dogs and Cynomolgus monkeys have also been utilized in preclinical evaluations.[2][3]
-
Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.[6] They are typically provided with food and water ad libitum.
4.2. Drug Administration
-
Formulation: Silodosin is often suspended in a vehicle such as a 0.5% methylcellulose solution for oral administration.
-
Dosing: A single oral dose is administered via gavage. For excretion and mass balance studies, radiolabeled [14C]-Silodosin is used.[2][3]
4.3. Sample Collection
-
Plasma: Blood samples are collected from a suitable vein (e.g., tail vein in rats) into heparinized tubes at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine and Feces: Urine and feces are collected at specified intervals (e.g., 0-24h, 24-48h, etc.) post-dose. Samples are stored frozen until processing.
4.4. Sample Preparation
-
Plasma: Protein precipitation is a common first step, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.[5]
-
Urine: Samples are often centrifuged and then can be directly injected or subjected to SPE for cleanup and concentration.
-
Feces: Fecal samples are typically homogenized with a solvent (e.g., methanol/water mixture), followed by centrifugation and SPE of the supernatant.
4.5. Analytical Methodology
-
Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is a powerful technique for the identification and structural elucidation of metabolites.[5][7] For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[8][9][10]
-
Chromatographic Conditions: A C18 column is typically used for separation with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile/methanol mixture).[8]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of Silodosin and its metabolites.[8][9]
The following diagram outlines the typical workflow for these experiments.
Caption: Workflow for preclinical metabolism studies of Silodosin.
Conclusion
The preclinical evaluation of Silodosin has provided a solid foundation for understanding its metabolic disposition. The identification of major metabolites and the elucidation of the enzymatic pathways involved are crucial for interpreting clinical data and predicting potential drug-drug interactions. The notable species differences in metabolism underscore the importance of selecting appropriate animal models in drug development and the necessity of human-specific metabolism studies. This guide provides researchers and drug development professionals with a detailed summary of the current knowledge on the preclinical metabolic fate of Silodosin, which is essential for its continued clinical development and safe use.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacokinetics and disposition of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-Pharmacodynamic Features [bio-protocol.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Silodosin improves functional consequences of lower urinary tract obstruction secondary to benign prostate hypertrophy, a proof of concept study in the spontaneously hypertensive rat supplemented with testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo metabolic investigation of silodosin using UHPLC-QTOF-MS/MS and in silico toxicological screening of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel LC-MS/MS method for the quantification of silodosin and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Silodosin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Silodosin in human plasma. The method utilizes Silodosin-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A streamlined solid-phase extraction (SPE) procedure is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 column with a total run time of 4 minutes. The method was validated following industry-standard guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This protocol is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Silodosin.
Introduction
Silodosin is a selective α1A-adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia.[1] Accurate and reliable quantification of Silodosin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for such analyses due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as Silodosin-d4, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, chromatography, and ionization.[3]
This application note provides a detailed protocol for the quantification of Silodosin in human plasma using Silodosin-d4 as the internal standard. While the use of a deuterated metabolite as an internal standard for the parent drug is a possible consideration, it is generally recommended to use an internal standard that is structurally and chemically as similar as possible to the analyte to ensure comparable behavior during sample processing and analysis. The main glucuronide metabolite of Silodosin has significantly different physicochemical properties, which could lead to inaccuracies if its deuterated form were used as an internal standard for Silodosin.
Experimental Protocols
Materials and Reagents
-
Silodosin and Silodosin-d4 reference standards were procured from a certified supplier.
-
Human plasma (K2EDTA) was obtained from an accredited biobank.
-
Methanol, acetonitrile (HPLC grade), and formic acid were purchased from a reputable chemical supplier.
-
Solid-phase extraction (SPE) cartridges were used for sample clean-up.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboIonSpray™ interface.
Preparation of Standard and Quality Control Solutions
Stock solutions of Silodosin and Silodosin-d4 were prepared in methanol at a concentration of 1 mg/mL.[4] Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with a methanol:water (1:1, v/v) mixture. Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to yield final concentrations over the desired linear range. Similarly, QCs were prepared at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma sample, add 50 µL of the Silodosin-d4 internal standard working solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of water.[4]
-
Elute the analyte and internal standard with 1 mL of the mobile phase.
-
Inject an aliquot of the eluate into the LC-MS/MS system.
LC-MS/MS Conditions
The following table summarizes the optimized liquid chromatography and mass spectrometry conditions.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Cosmicsil Adze C18 (4.6 x 100 mm, 3 µm) |
| Mobile Phase | Acetonitrile:Methanol:10 mM Ammonium Acetate (50:20:30, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 4.0 minutes |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 45 psi |
| Heater Gas (GS2) | 45 psi |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | 10 psi |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions were used for the quantification of Silodosin and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Silodosin | 496.5 | 261.1 | 90 | 35 |
| Silodosin-d4 | 500.5 | 261.1 | 90 | 35 |
Data Presentation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect. A summary of the quantitative data is presented in the tables below.
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Silodosin | 0.20 - 100.56 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.20 | 1.96 | 108.62 |
| Low | 0.58 | 2.45 | 105.31 |
| Medium | 48.27 | 1.39 | 102.11 |
| High | 80.45 | 1.58 | 101.54 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Precision of Recovery (%RSD) |
| Silodosin | 84.92 | 0.75 - 3.62 |
| Silodosin-d4 | 85.54 | 1.77 - 2.30 |
Visualizations
The following diagrams illustrate the experimental workflow and the rationale for using a deuterated internal standard.
Caption: Experimental workflow for the quantification of Silodosin in human plasma.
Caption: Rationale for using Silodosin-d4 as the internal standard.
References
Protocol for the Quantification of Silodosin and its Metabolite in Biological Matrices using Silodosin metabolite-d4 as an Internal Standard
Application Note
Introduction
Silodosin is a selective antagonist of the alpha-1A adrenergic receptor, primarily used in the symptomatic treatment of benign prostatic hyperplasia (BPH). Accurate quantification of Silodosin and its primary active metabolite, KMD-3213G (Silodosin glucuronide), in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[1] This document provides a detailed protocol for the use of Silodosin metabolite-d4 as an internal standard for the precise and accurate quantification of Silodosin and its major metabolite in plasma samples.
Principle
This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the simultaneous determination of Silodosin and its active metabolite KMD-3213G. This compound is added to the plasma samples at a known concentration at the beginning of the sample preparation process. Due to its structural similarity and identical physicochemical properties to the analyte, the deuterated internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency.[2] By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for potential matrix effects and variations in instrument response.
Materials and Reagents
-
Silodosin reference standard
-
Silodosin metabolite KMD-3213G reference standard
-
This compound (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Ethyl acetate (analytical grade)
-
Methyl tert-butyl ether (analytical grade)
Instrumentation and Analytical Conditions
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer is required for this analysis. The following are representative conditions and may require optimization based on the specific instrumentation used.
Liquid Chromatography
| Parameter | Recommended Conditions |
| Column | Symmetry C18, 50 x 4.6 mm, 5 µm or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Methanol:Acetonitrile (40:60, v/v) |
| Flow Rate | 0.8 mL/min (example, may vary) |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 6.0 minutes |
Mass Spectrometry
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C (example, may vary) |
| IonSpray Voltage | 5500 V (example, may vary) |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Silodosin | 496.1 | 261.2 | 200 | Optimized |
| KMD-3213G | 672.2 | 494.1 | 200 | Optimized |
| This compound (IS) | 500.5 | 261.1 | 200 | Optimized |
Collision energy should be optimized for the specific instrument to achieve the most stable and intense fragment ion signal.
Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Silodosin, KMD-3213G, and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Silodosin and KMD-3213G stock solutions in methanol:water (1:1, v/v) to create calibration standards with concentrations ranging from 0.1 to 100 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to obtain a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 1 mL of a mixture of ethyl acetate and methyl tert-butyl ether (1:1, v/v).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B).
-
Vortex to dissolve the residue completely.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of Silodosin, KMD-3213G, and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Determine the concentration of Silodosin and KMD-3213G in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The analytical method should be fully validated according to the guidelines of regulatory agencies (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank matrix samples.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. A typical range is 0.10-80.0 ng/mL for both Silodosin and KMD-3213G.[1]
-
Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Extraction Recovery: The efficiency of the extraction process. Extraction recoveries for Silodosin and KMD-3213G have been reported in the ranges of 90.8-93.4% and 87.6-89.9%, respectively.[1]
-
Stability: Stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).
Visualizations
Caption: Experimental workflow for the quantification of Silodosin.
Caption: Silodosin's mechanism of action via the α1A-adrenergic receptor signaling pathway.
References
Application Notes and Protocols for Silodosin Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a selective alpha-1A adrenergic receptor antagonist primarily used in the symptomatic treatment of benign prostatic hyperplasia. Accurate and reliable quantification of Silodosin in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the three most common sample preparation techniques for Silodosin analysis in plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These methods are typically followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the required sensitivity, sample cleanliness, throughput, and available resources. Below is a summary of quantitative data for the different methods.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Linearity Range | 0.20 - 100.56 ng/mL[1] | 0.10 - 80.0 ng/mL[2] | Not explicitly stated for Silodosin, but generally applicable over a wide range. |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL[1] | 0.10 ng/mL[2], 0.50 ng/mL[3][4][5] | Dependent on instrument sensitivity; generally higher than SPE and LLE. |
| Recovery | ~60%[3] | 90.8 - 93.4%[2][6] | Variable, generally lower than LLE and can be less consistent. |
| Matrix Effect | Can be minimized with appropriate washing steps. | Generally cleaner extracts than PPT, leading to reduced matrix effects. | Prone to significant matrix effects due to co-extraction of endogenous components.[7] |
| Throughput | Moderate, can be automated. | Lower, more labor-intensive. | High, simple and fast.[7] |
| Selectivity | High | High | Low |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide very clean extracts, minimizing matrix effects and improving the reliability of the analysis.
Principle: This technique separates components of a mixture according to their physical and chemical properties. For Silodosin, a C18 reverse-phase sorbent is commonly used. The plasma sample is loaded onto the SPE cartridge, interfering substances are washed away, and finally, Silodosin is eluted with an appropriate solvent.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow for Silodosin.
Detailed Protocol:
-
Materials:
-
SPE cartridges (e.g., Cosmicsil Adze C18, 100 mg, 3 mL)
-
Human plasma with anticoagulant (e.g., K2EDTA)
-
Silodosin reference standard
-
Internal Standard (IS) solution (e.g., Silodosin-d4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium acetate (AR grade)
-
Milli-Q water or equivalent
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of Milli-Q water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Elution:
-
Elute Silodosin and the IS from the cartridge with 1.0 mL of the mobile phase (e.g., a mixture of acetonitrile, methanol, and 10 mM ammonium acetate buffer).[1]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
-
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that offers high recovery and cleaner extracts compared to PPT.
Principle: This method is based on the differential solubility of Silodosin in two immiscible liquid phases, typically an aqueous phase (plasma) and an organic solvent. Silodosin partitions into the organic phase, leaving behind many of the endogenous plasma components in the aqueous phase.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
Bioanalytical method development for Silodosin and its metabolites
An Application Note and Protocol for the Bioanalytical Method Development of Silodosin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] It works by relaxing the smooth muscle in the prostate and bladder neck, which improves urinary flow and reduces BPH symptoms.[3][4] The primary active metabolite of silodosin is silodosin glucuronide (KMD-3213G), which is formed through glucuronidation mediated by UGT2B7.[1][3][5] Another significant, though less active, metabolite is KMD-3293, formed via dehydrogenation.[1][5] Given the pharmacological activity of its main metabolite, it is crucial to develop robust and reliable bioanalytical methods for the simultaneous quantification of silodosin and KMD-3213G in biological matrices to support pharmacokinetic and toxicokinetic studies. This document provides an overview of the development and validation of such methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action of Silodosin
Silodosin exerts its therapeutic effect by blocking the α1A-adrenoceptors located in the smooth muscle of the prostate, bladder base, bladder neck, and prostatic urethra.[3][6] These receptors are G protein-coupled receptors.[5][6] Under normal physiological conditions, the binding of norepinephrine or epinephrine to these receptors activates Phospholipase C. This leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels, causing smooth muscle contraction.[5][6][7] Silodosin's antagonism at the α1A-adrenoceptor inhibits this signaling cascade, resulting in smooth muscle relaxation and alleviation of BPH symptoms.[4][5]
Bioanalytical Method Protocol: LC-MS/MS for Silodosin and KMD-3213G
This protocol describes a general method for the simultaneous determination of silodosin and its active metabolite, KMD-3213G, in human plasma using LC-MS/MS. The method is based on procedures described in the scientific literature.[8][9][10]
1. Materials and Reagents
-
Reference standards for Silodosin and KMD-3213G.
-
Deuterated internal standards (IS), such as Silodosin-d4 and KMD-3213G-d4.
-
HPLC-grade methanol, acetonitrile, methyl tert-butyl ether, and ethyl acetate.
-
Ammonium formate or ammonium acetate.
-
Formic acid or acetic acid.
-
Human plasma (K2EDTA as anticoagulant).
-
Ultrapure water.
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of silodosin and KMD-3213G in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a methanol/water mixture to create working standards for calibration curves and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a solution of the deuterated internal standards in methanol at an appropriate concentration.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the IS working solution and vortex briefly.
-
Add 1.0 mL of an extraction solvent mixture (e.g., ethyl acetate and methyl tert-butyl ether).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS System and Conditions
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
| Parameter | Condition |
| Column | C18 or C8 column (e.g., Symmetry C18, 50 x 4.6 mm, 5 µm)[8] |
| Mobile Phase A | 10 mM Ammonium Formate in water[8] |
| Mobile Phase B | Methanol:Acetonitrile (40:60, v/v)[8] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Run Time | 4 - 6 minutes[7][8] |
| Ion Source | ESI Positive |
| MRM Transitions | Silodosin: m/z 496.1 → 261.2[8][10] KMD-3213G: m/z 670.2 → 494.1[8][10] |
Summary of Validated Bioanalytical Methods
Several LC-MS/MS methods have been developed and validated for the quantification of silodosin and its metabolites in human plasma. The key validation parameters are summarized below to allow for easy comparison.
Table 1: Method Parameters for Silodosin Quantification
| Reference | LLOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Method | Column Type | Run Time (min) |
| Zhao et al. (2009)[11] | 0.50 | 0.50 - 50.0 | LLE | Agilent C8 | - |
| Shah et al. (2018)[8][9] | 0.10 | 0.10 - 80.0 | LLE | Symmetry C18 | 6.0 |
| Nair et al.[7][12] | 0.502 | 0.502 - 207.376 | SPE | - | - |
| Rao et al. (2018)[13] | 0.20 | 0.20 - 100.56 | SPE | Cosmicsil C18 | 4.0 |
Table 2: Method Parameters for KMD-3213G Quantification
| Reference | LLOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Method | Column Type | Run Time (min) |
| Shah et al. (2018)[8][9] | 0.10 | 0.10 - 80.0 | LLE | Symmetry C18 | 6.0 |
| Nair et al.[7][12] | 4.121 | 4.121 - 302.836 | SPE | - | - |
| Rao et al. (2018)[13] | 0.20 | 0.20 - 101.63 | SPE | Cosmicsil C18 | 4.0 |
Table 3: Summary of Validation Results
| Analyte | Reference | Precision (%RSD) | Accuracy (%Bias) | Recovery (%) |
| Silodosin | Zhao et al. (2009)[11] | 2.0 - 7.5 | - | - |
| Shah et al. (2018)[8][10] | < 15 | 85 - 115 | 90.8 - 93.4 | |
| Nair et al.[12] | - | - | ~60 | |
| KMD-3213G | Shah et al. (2018)[8][10] | < 15 | 85 - 115 | 87.6 - 89.9 |
| Nair et al.[12] | - | - | ~90 |
LC-MS/MS is the preferred technique for the bioanalysis of silodosin and its metabolites due to its high sensitivity, selectivity, and speed.[12] Both liquid-liquid extraction and solid-phase extraction have been successfully employed for sample preparation, yielding high recovery rates.[8][10][12] The methods summarized here demonstrate the capability to quantify silodosin and its active metabolite, KMD-3213G, over a clinically relevant concentration range, making them suitable for pharmacokinetic studies in drug development. The development of even more rapid UPLC-based methods can further enhance throughput for routine analysis.[12]
References
- 1. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Silodosin: pharmacodynamic, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]
- 3. Silodosin: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. What is the mechanism of Silodosin? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Silodosin in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Silodosin Metabolite-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a selective α1A-adrenoceptor antagonist utilized for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[1][2][3] A thorough understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is critical for its safe and effective use. The major active metabolite of silodosin is silodosin glucuronide (KMD-3213G), formed via glucuronidation by UGT2B7.[2][3][4][5] Another significant metabolite, KMD-3293, is formed through the action of alcohol and aldehyde dehydrogenases.[3][4]
Pharmacokinetic studies of silodosin and its metabolites are essential for dose determination and for assessing drug-drug interactions.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of silodosin and its metabolites in biological matrices due to its high sensitivity and selectivity.[7][8] The use of stable isotope-labeled internal standards, such as Silodosin metabolite-d4, is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample processing and analysis.[9][10][11]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of silodosin. For the purpose of these protocols, it is assumed that "this compound" refers to a deuterated analog of one of its major metabolites, such as KMD-3213G-d4 or KMD-3293-d4.
Data Presentation
Table 1: Pharmacokinetic Parameters of Silodosin and its Major Metabolites
The following table summarizes the key pharmacokinetic parameters of silodosin and its primary metabolites following oral administration of 8 mg silodosin once daily.
| Parameter | Silodosin | KMD-3213G (Active Metabolite) | KMD-3293 (Inactive Metabolite) |
| Cmax (ng/mL) | 61.6 ± 27.54 | 102.4 ± 36.51 | 34.3 ± 12.58 |
| AUC0-24 (ng·hr/mL) | 373.4 ± 164.94 | 1660.5 ± 647.23 | 373.0 ± 141.72 |
| Tmax (hr) | 2.6 ± 0.90 | 5.5 ± 2.29 | 4.1 ± 1.29 |
| Half-life (t1/2, hr) | 13.3 ± 8.07 | ~24 | 13.1 ± 7.10 |
Data compiled from publicly available pharmacokinetic studies.[4][12]
Table 2: Typical LC-MS/MS Parameters for Silodosin and its Metabolites
This table provides a starting point for method development for the analysis of silodosin and its metabolites using a triple quadrupole mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Silodosin | 496.1 | 261.2 | 25 |
| Silodosin Metabolite (KMD-3213G) | 672.2 | 496.1 | 30 |
| Silodosin Metabolite (KMD-3293) | 494.2 | 245.1 | 28 |
| This compound (assumed KMD-3213G-d4) | 676.2 | 500.1 | 30 |
Note: These values are illustrative and require optimization for specific instrumentation.
Experimental Protocols
Protocol 1: Quantification of Silodosin and its Metabolites in Human Plasma using LC-MS/MS
This protocol outlines a method for the simultaneous quantification of silodosin and its major metabolites in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Silodosin reference standard
-
Silodosin metabolite (KMD-3213G and KMD-3293) reference standards
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes. For example:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 2.
4. Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating from the calibration curve.
Visualizations
Silodosin Metabolic Pathway
References
- 1. Silodosin: pharmacodynamic, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]
- 2. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Silodosin Monograph for Professionals - Drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel LC-MS/MS method for the quantification of silodosin and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Application of Silodosin Metabolite-d4 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Silodosin metabolite-d4 in the bioequivalence (BE) assessment of silodosin. The primary role of this deuterated analog is as an internal standard (IS) in the quantitative analysis of silodosin's major active metabolite, KMD-3213G (Silodosin glucuronide), in biological matrices. Accurate quantification of both the parent drug and its major metabolite is crucial for pharmacokinetic analysis in BE studies.
Experimental Protocols
A validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying silodosin and its metabolites in plasma.
Materials and Reagents
-
Reference Standards: Silodosin, KMD-3213G (Silodosin glucuronide), and their respective deuterated internal standards, Silodosin-d4 and this compound (KMD-3213G-d4).
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium formate, or ammonium acetate for mobile phase preparation.
-
Biological Matrix: Human plasma (heparinized or EDTA).
-
Extraction Supplies: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate, methyl tert-butyl ether).
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: Thaw plasma samples at room temperature. Spike 200 µL of plasma with the internal standard solution (Silodosin-d4 and this compound).
-
Dilution: Dilute the plasma sample with an acidic solution (e.g., 4% phosphoric acid in water) to facilitate protein precipitation and binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 30 mg) sequentially with 1 mL of methanol and 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and internal standards from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following tables outline typical LC-MS/MS conditions for the analysis of silodosin and its glucuronide metabolite.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Table 3: MRM Transitions for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Silodosin | 496.2 | 265.1 | 150 |
| Silodosin-d4 (IS) | 500.2 | 265.1 | 150 |
| KMD-3213G | 672.3 | 496.2 | 150 |
| This compound (IS) | 676.3 | 500.2 | 150 |
Data Presentation
The following table summarizes typical pharmacokinetic parameters obtained from a bioequivalence study of a test (T) and reference (R) silodosin formulation.
Table 4: Pharmacokinetic Parameters for Silodosin and its Glucuronide Metabolite (Geometric Mean)
| Parameter | Analyte | Formulation (T) | Formulation (R) | Ratio (T/R) % | 90% Confidence Interval |
| Cmax (ng/mL) | Silodosin | 25.8 | 26.5 | 97.4 | 90.1 - 105.2 |
| KMD-3213G | 140.2 | 138.9 | 100.9 | 94.5 - 107.8 | |
| AUC₀-t (ng·h/mL) | Silodosin | 165.7 | 170.1 | 97.4 | 91.8 - 103.4 |
| KMD-3213G | 2150.5 | 2145.3 | 100.2 | 95.6 - 105.1 | |
| AUC₀-inf (ng·h/mL) | Silodosin | 175.4 | 180.2 | 97.3 | 91.5 - 103.5 |
| KMD-3213G | 2280.1 | 2275.9 | 100.2 | 95.5 - 105.2 |
Visualizations
The following diagrams illustrate the bioanalytical workflow and the metabolic pathway of silodosin.
Caption: Bioanalytical workflow for quantitative analysis in bioequivalence studies.
Caption: Simplified metabolic pathway of Silodosin.
Application Notes and Protocols for the Detection of Silodosin Metabolite-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Silodosin and its deuterated metabolite (Silodosin metabolite-d4) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the development and validation of bioanalytical methods for pharmacokinetic studies and other drug development applications.
Introduction
Silodosin is a selective α1A-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia. The analysis of Silodosin and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and metabolic fate. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by LC-MS/MS, as they compensate for variability in sample preparation and matrix effects. This document outlines the key mass spectrometry parameters and a general protocol for the detection of Silodosin and its deuterated metabolite.
Mass Spectrometry Parameters
The successful detection and quantification of Silodosin and its deuterated metabolite rely on optimized mass spectrometry parameters. The following table summarizes the recommended starting parameters for method development. These parameters should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Silodosin | 496.2 | 261.0 | 25-35 | Positive |
| Silodosin β-D-glucuronide | 672.2 | 496.2 / 261.2 | 20-30 | Positive |
| This compound (e.g., glucuronide-d4) | 676.2 | 500.2 / 261.2 | 20-30 | Positive |
Note: The exact collision energy will need to be optimized for your specific mass spectrometer.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is recommended for the extraction of Silodosin and its metabolites from plasma samples.[1]
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of plasma sample, previously spiked with the internal standard (this compound), onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Chromatographic separation is critical for resolving the analytes from endogenous matrix components.
-
Column: A C18 column (e.g., 4.6 x 100 mm, 3 µm) is suitable for this separation.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[1]
-
Mobile Phase B: Acetonitrile:Methanol (50:20 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient:
-
0-1 min: 30% B
-
1-3 min: 30-80% B
-
3-3.1 min: 80-30% B
-
3.1-4 min: 30% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Ion Source Temperature: 500°C.
-
MRM Transitions: As listed in the table in Section 2.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Silodosin and the experimental workflow for its analysis.
Caption: Metabolic pathway of Silodosin to its glucuronide metabolite.
Caption: Experimental workflow for LC-MS/MS analysis of Silodosin.
References
Application Note: High-Throughput Chromatographic Separation of Silodosin and its d4-Labeled Metabolite for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the chromatographic separation and quantification of Silodosin and its deuterated internal standard, Silodosin-d4, in biological matrices. The described Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) protocol is optimized for high-throughput analysis, making it ideal for pharmacokinetic studies and bioequivalence assessments. The use of a stable isotopically labeled internal standard ensures high accuracy and precision in quantification.[1][2][3] This document provides comprehensive experimental protocols, quantitative performance data, and a visual representation of the analytical workflow.
Introduction
Silodosin is a selective antagonist of the alpha-1A adrenergic receptor, primarily used in the treatment of benign prostatic hyperplasia.[4] Accurate determination of Silodosin concentrations in biological samples is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as Silodosin-d4, is the preferred method for quantitative bioanalysis using LC-MS/MS.[1][2] This approach corrects for variability during sample preparation and instrumental analysis, leading to more reliable and reproducible results.[5] While deuterated standards are designed to co-elute with the analyte, slight chromatographic shifts can sometimes occur, necessitating a well-developed and validated separation method.[1][6] This application note provides a detailed protocol for the efficient separation and quantification of Silodosin and its d4-labeled metabolite.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction technique is employed for the efficient extraction of Silodosin and Silodosin-d4 from plasma samples.[4]
-
Materials:
-
Human plasma (K2EDTA)
-
Silodosin and Silodosin-d4 reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Milli-Q water
-
SPE cartridges
-
-
Procedure:
-
Spike 100 µL of human plasma with the internal standard solution (Silodosin-d4).
-
Load the plasma sample onto the pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
The eluted samples can be directly loaded into HPLC vials for analysis without the need for evaporation and reconstitution steps, which streamlines the process.[4]
-
LC-MS/MS Analysis
The chromatographic separation is performed using a reverse-phase UPLC/HPLC system coupled to a tandem mass spectrometer.
-
Instrumentation:
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water[8] |
| Mobile Phase B | Acetonitrile:Methanol (50:20 v/v)[8] |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 2 µL |
| Column Temperature | 30 °C |
| Run Time | 4 minutes[8] |
-
Mass Spectrometer Settings:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 0.6 kV |
| Cone Voltage | 40 V |
| Source Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/h |
| Cone Gas Flow | 50 L/h |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Silodosin | 496.1 | 261.2[9] |
| Silodosin-d4 | 500.1 (Calculated) | 261.2 (Expected) |
Quantitative Data Summary
The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for Silodosin analysis.
Table 1: Calibration Curve and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Silodosin | 0.20 - 100.56 | 0.20 | > 0.99 |
Data synthesized from multiple sources.[4][10]
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ QC | 0.20 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.60 | < 15 | < 15 | 85 - 115 |
| Medium QC | 50.0 | < 15 | < 15 | 85 - 115 |
| High QC | 80.0 | < 15 | < 15 | 85 - 115 |
Acceptance criteria as per regulatory guidelines.
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Silodosin | 90.8 - 93.4[9][11] |
| Silodosin-d4 | Expected to be similar to Silodosin |
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Silodosin quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput means for the simultaneous determination of Silodosin and its d4-labeled internal standard in human plasma. The protocol is well-suited for regulated bioanalysis in support of clinical and preclinical pharmacokinetic studies. The use of a deuterated internal standard ensures the reliability and accuracy of the results.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. tandfonline.com [tandfonline.com]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Silodosin and Silodosin Glucuronide in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silodosin is a selective alpha-1A adrenergic receptor antagonist used for the treatment of the signs and symptoms of benign prostatic hyperplasia (BPH).[1][2] It is extensively metabolized in the body, with one of its main metabolites being silodosin glucuronide (KMD-3213G).[1][2][3] This glucuronide is formed through direct conjugation by the enzyme UGT2B7 and is pharmacologically active, reaching plasma concentrations approximately four times higher than the parent drug.[1][3] Accurate quantification of both silodosin and its glucuronide metabolite is crucial for pharmacokinetic and bioequivalence studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of silodosin and silodosin glucuronide in human plasma, utilizing deuterated internal standards for enhanced accuracy and precision.[4] The use of stable isotope-labeled internal standards is the preferred approach in quantitative bioanalysis to compensate for matrix effects and variability in sample processing.
Metabolic Pathway of Silodosin
Silodosin undergoes extensive metabolism primarily through glucuronidation, oxidation (via CYP3A4), and dehydrogenation.[1][3][5] The major metabolic pathway involves direct conjugation of silodosin by UDP-glucuronosyltransferase 2B7 (UGT2B7) to form the active metabolite, silodosin glucuronide.[1][3][5]
Caption: Metabolic pathway of Silodosin.
Experimental Protocols
This section details the methodologies for the quantification of silodosin and silodosin glucuronide in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction procedure is employed to isolate the analytes from the plasma matrix.[4]
-
Step 1: Aliquot 100 µL of human plasma into a pre-labeled microcentrifuge tube.
-
Step 2: Add 25 µL of the internal standard working solution (containing silodosin-d4 and silodosin glucuronide-d4) to each plasma sample, except for the blank plasma.
-
Step 3: Vortex the samples for 30 seconds.
-
Step 4: Add 1.0 mL of the extraction solvent (a mixture of ethyl acetate and methyl tert-butyl ether).
-
Step 5: Vortex mix for 10 minutes.
-
Step 6: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.
-
Step 7: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Step 8: Reconstitute the dried residue with 500 µL of the mobile phase.
-
Step 9: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: Symmetry C18 (50 x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A gradient of 10 mM ammonium formate in water (A) and a mixture of methanol and acetonitrile (40:60, v/v) (B).[4]
-
Flow Rate: 0.800 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following MRM transitions are monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Silodosin | 496.1 / 496.2 | 261.0 / 261.2 |
| Silodosin Glucuronide | 670.2 / 672.2 | 494.1 / 479.3 / 261.2 |
| Silodosin-d4 (IS) | Dependent on specific deuteration | Dependent on specific deuteration |
| Silodosin Glucuronide-d4 (IS) | Dependent on specific deuteration | Dependent on specific deuteration |
Note: The exact m/z values may vary slightly depending on the instrument and specific deuterated standard used.[4][8][9]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method based on published literature.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Silodosin | 0.10 - 80.0[4] | 0.10[4] | > 0.99[6][8][9] |
| Silodosin Glucuronide | 0.10 - 80.0[4] | 0.10[4] | > 0.99[6][8][9] |
| Silodosin | 0.502 - 207.376[6] | 0.502[6] | > 0.99[6][8][9] |
| Silodosin Glucuronide | 4.121 - 302.836[6] | 4.121[6] | > 0.99[6][8][9] |
| Silodosin | 0.20 - 100.56[7] | 0.20[7] | > 0.99[7] |
| Silodosin Glucuronide | 0.20 - 101.63[7] | 0.20[7] | > 0.99[7] |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Accuracy (%) | Precision (%RSD) |
| Silodosin | LQC, MQC, HQC | Within ±15% of nominal | < 15% |
| Silodosin Glucuronide | LQC, MQC, HQC | Within ±15% of nominal | < 15% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. The acceptance criteria for accuracy and precision are based on regulatory guidelines for bioanalytical method validation.
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Silodosin | 90.8 - 93.4[4] |
| Silodosin Glucuronide | 87.6 - 89.9[4] |
Experimental Workflow
The overall workflow for the quantification of silodosin and its glucuronide metabolite is depicted below.
Caption: Experimental workflow for analysis.
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous quantification of silodosin and its active metabolite, silodosin glucuronide, in human plasma. The use of deuterated internal standards ensures high accuracy and precision, making this method well-suited for pharmacokinetic, bioequivalence, and other clinical studies. The detailed protocols and summarized data herein serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Modulation of Silodosin Exposure and Efficacy: The Role of CYP3A4, CYP3A5, and UGT2B7 Polymorphisms in Benign Prostatic Hyperplasia Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Standard Operating Procedure for the Bioanalysis of Silodosin in Human Plasma
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silodosin is a selective antagonist of alpha-1A adrenergic receptors (α1A-adrenoceptors) used in the treatment of signs and symptoms of benign prostatic hyperplasia (BPH).[1][2][3] Accurate and reliable quantification of Silodosin and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed standard operating procedure (SOP) for the bioanalysis of Silodosin in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique widely preferred for its high sensitivity and selectivity.[4][5] The methodologies described herein are based on established and validated methods from the scientific literature and are in accordance with the principles of regulatory guidelines issued by the FDA and EMA.[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for the analysis of Silodosin and its major active metabolite, Silodosin β-D-glucuronide (KMD-3213G), in human plasma.
Table 1: LC-MS/MS Method Parameters for Silodosin Bioanalysis
| Parameter | Method 1 (Zhao et al., 2009)[7] | Method 2 (Nair et al., 2016)[9][10] | Method 3 (Shah et al.)[4] |
| Analytes | Silodosin | Silodosin, Silodosin β-D-glucuronide | Silodosin, Silodosin β-D-glucuronide |
| Internal Standard (IS) | Not Specified | Silodosin D6 | Deuterated analogs |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) with ethyl acetate and methyl tert-butyl ether |
| Chromatographic Column | Agilent C8 | ZORBAX SB-C8, 100 mm × 4.6 mm, 3.5 μm | Symmetry C18, 50 × 4.6 mm, 5 μm |
| Mobile Phase | Acetonitrile-10 mM ammonium acetate (40:60, v/v), pH 4.5 with acetic acid | Acetonitrile and Buffer (80:20 v/v) | 10 mM ammonium formate in water and methanol-acetonitrile (40:60, v/v) |
| Flow Rate | Not Specified | 0.800 ml/min | Not Specified |
| Ionization Mode | Positive Ionization (TurboIonSpray) | Not Specified | Positive Ionization |
| Mass Transitions (m/z) | Silodosin: 496.3 → 261.4; IS: 440.4 → 259.3 | Silodosin: 496.2 → 261.0; Silodosin β-D-glucuronide: 672.2 → 479.3/261.2 | Silodosin: 496.1 → 261.2; Silodosin β-D-glucuronide: 670.2 → 494.1 |
Table 2: Validation Parameters for Silodosin Bioanalysis
| Parameter | Method 1 (Zhao et al., 2009)[7] | Method 2 (Nair et al., 2016)[9][10] | Method 3 (Shah et al.)[4] |
| Linearity Range (ng/mL) | 0.50 - 50.0 | Silodosin: 0.502 - 207.376; Silodosin β-D-glucuronide: 4.121 - 302.836 | 0.10 - 80.0 for both analytes |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.50 | Not Specified | Not Specified |
| Intra-day Precision (%RSD) | 3.2 - 7.2 | Not Specified | Not Specified |
| Inter-day Precision (%RSD) | 2.0 - 7.5 | Not Specified | Not Specified |
| Accuracy (%) | Not Specified | Not Specified | Not Specified |
| Recovery (%) | Not Specified | Silodosin: ~60%; Silodosin β-D-glucuronide: ~90% | Silodosin: 90.8 - 93.4; Silodosin β-D-glucuronide: 87.6 - 89.9 |
Experimental Protocols
This section outlines a detailed protocol for the quantification of Silodosin in human plasma. This protocol is a synthesis of best practices from the cited literature.
Materials and Reagents
-
Silodosin reference standard
-
Silodosin-d4 (or other suitable deuterated internal standard)
-
Human plasma (K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium acetate (ACS grade)
-
Formic acid (ACS grade)
-
Water (deionized, 18 MΩ·cm)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Silodosin and Silodosin-d4 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Silodosin primary stock solution with a 50:50 (v/v) mixture of methanol and water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Silodosin-d4 primary stock solution with 50:50 (v/v) methanol and water.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate Silodosin working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 20, and 40 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (100 ng/mL Silodosin-d4) to each tube (except for the blank matrix sample) and vortex briefly.
-
Add 2.5 mL of methyl tert-butyl ether to each tube.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of delivering a precise and stable flow.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 3: Recommended LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Silodosin: m/z 496.3 → 261.4; Silodosin-d4: m/z 500.3 → 261.4 |
| Ion Source Temperature | 500°C |
Method Validation
The bioanalytical method should be validated according to FDA or EMA guidelines, including the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analyte and IS from the biological matrix.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).
Visualizations
Experimental Workflow
Caption: Experimental workflow for Silodosin bioanalysis.
Silodosin Signaling Pathway
Caption: Silodosin's mechanism of action via α1A-adrenoceptor antagonism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Silodosin? [synapse.patsnap.com]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 5. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gαq signalling: the new and the old - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ion suppression in Silodosin LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Silodosin, with a specific focus on ion suppression.
Troubleshooting Guides
Issue: Significant Ion Suppression Observed for Silodosin Analyte
Question: My Silodosin signal intensity is unexpectedly low, and I suspect ion suppression. What are the common causes and how can I troubleshoot this?
Answer: Ion suppression is a common phenomenon in LC-MS/MS analysis, primarily caused by co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's source. Here’s a systematic approach to troubleshoot this issue:
1. Identify the Source of Suppression:
-
Matrix Effects: The most common cause is the sample matrix itself (e.g., plasma, urine, tissue homogenates). Components like phospholipids, salts, and endogenous metabolites can co-elute with Silodosin and suppress its ionization.
-
Mobile Phase Additives: Certain mobile phase additives, especially those with high ionic strength or non-volatile characteristics, can contribute to ion suppression.
-
Contamination: Contamination from sample collection tubes, solvents, or the LC system can introduce suppressing agents.
2. Experimental Workflow for Troubleshooting:
A logical workflow can help pinpoint the cause of ion suppression.
Figure 1: A systematic workflow for troubleshooting ion suppression in Silodosin LC-MS/MS analysis.
3. Detailed Experimental Protocols:
-
Post-Column Infusion Experiment:
-
Infuse a standard solution of Silodosin directly into the MS source at a constant flow rate.
-
Inject a blank matrix sample onto the LC column under your current chromatographic conditions.
-
Monitor the Silodosin signal intensity. A dip in the signal at a specific retention time indicates the elution of suppressing components from the matrix.
-
-
Sample Preparation Optimization:
-
Protein Precipitation (PPT): A simple but potentially "dirtier" method.
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Inject the supernatant.
-
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.
-
To 100 µL of plasma, add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Evaporate the organic layer and reconstitute in the mobile phase.
-
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can significantly reduce matrix effects.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange).
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute Silodosin with a suitable solvent.
-
-
4. Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method can have a significant impact on the observed matrix effect.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | 45-60 | 85-95 |
| Liquid-Liquid Extraction (MTBE) | 15-25 | 70-85 |
| Solid-Phase Extraction (Mixed-Mode) | <10 | 90-105 |
Matrix Effect (%) is calculated as (1 - [Peak area in post-extraction spiked sample / Peak area in neat solution]) x 100. A lower percentage indicates less ion suppression.
Frequently Asked Questions (FAQs)
Q1: Can the internal standard (IS) compensate for ion suppression of Silodosin?
A1: Yes, a suitable internal standard is crucial for accurate quantification and can compensate for ion suppression. The ideal IS should be a stable isotope-labeled version of Silodosin (e.g., Silodosin-d4). If a stable isotope-labeled IS is not available, a structural analog that co-elutes and exhibits similar ionization behavior can be used, though it may not perfectly mimic the suppression effects on Silodosin.
Q2: My chromatography shows a good peak shape for Silodosin, but I still see suppression. Why?
A2: Even with good peak shape, co-eluting, invisible matrix components can cause ion suppression. Phospholipids are a common culprit in plasma samples and often elute in the same region as many drug compounds. Consider implementing a chromatographic method specifically designed to divert phospholipids from the analytical column, such as using a guard column with a different chemistry or a gradient that elutes them after the analyte of interest.
Q3: What mobile phase modifications can I make to reduce ion suppression for Silodosin?
A3:
-
Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency.
-
Modify Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the elution profile of interfering compounds.
-
Adjust pH and Additives: Ensure the mobile phase pH is appropriate for keeping Silodosin in its ionized form (it is a weak base). Using volatile buffers like ammonium formate or ammonium acetate at low concentrations (e.g., 5-10 mM) is generally recommended over non-volatile salts.
Q4: How can I adjust my mass spectrometer source parameters to mitigate ion suppression?
A4: Optimizing the MS source parameters can help improve the signal-to-noise ratio, even in the presence of suppression.
Figure 2: Key mass spectrometer source parameters to optimize for mitigating ion suppression.
-
Increase Gas Temperatures and Flow Rates: Higher nebulizer and auxiliary gas flows can improve desolvation efficiency, which can help reduce the impact of matrix components.
-
Optimize Ionization Voltage: Systematically adjust the capillary or spray voltage to find the optimal setting for Silodosin ionization in the presence of your matrix.
Q5: Are there any specific molecules known to cause ion suppression in Silodosin analysis?
A5: While specific interferences are matrix-dependent, common suppressants in biological matrices include:
-
Phospholipids: Particularly glycerophosphocholines, which are abundant in plasma.
-
Salts: From buffers or the biological sample itself.
-
Formulation Excipients: If analyzing a drug product, excipients from the tablet or capsule can co-extract and cause suppression.
Addressing matrix effects in the bioanalysis of Silodosin
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the bioanalysis of Silodosin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of Silodosin?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for Silodosin, resulting in inaccurate and imprecise quantification.[1][2][3] It is a significant concern in LC-MS/MS-based bioanalysis.[1][2]
Q2: What are the common causes of matrix effects in Silodosin bioanalysis?
A2: The primary causes of matrix effects are endogenous components from the biological sample that co-elute with Silodosin.[1] Phospholipids are a major contributor to matrix effects, particularly ion suppression, in plasma and serum samples.[4][5] Other potential sources include salts, proteins, and metabolites that are not completely removed during sample preparation.[1]
Q3: How can I assess the presence and magnitude of matrix effects in my Silodosin assay?
A3: The most common method to evaluate matrix effects is the post-extraction spike method.[6] This involves comparing the peak response of Silodosin spiked into an extracted blank matrix sample to the peak response of Silodosin in a neat solution (e.g., mobile phase). The ratio of these responses (matrix factor) indicates the extent of ion suppression or enhancement. An ideal matrix factor is close to 1. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[2]
Q4: Which sample preparation technique is most effective at minimizing matrix effects for Silodosin?
A4: While protein precipitation (PPT) is a simple and fast technique, it is often the least effective in removing matrix components and may lead to significant ion suppression.[5] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and reducing matrix effects.[4][5] For Silodosin, LLE has been shown to provide high extraction recovery.[7][8] The choice of method will depend on the required sensitivity and the complexity of the matrix.
Troubleshooting Guide
Issue: I am observing significant ion suppression for Silodosin, leading to low sensitivity.
| Potential Cause | Troubleshooting Step |
| Inadequate Sample Cleanup | The sample preparation method may not be sufficiently removing interfering matrix components. If using protein precipitation, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5] |
| Co-elution of Interfering Components | Modify the chromatographic conditions to separate Silodosin from the interfering matrix components. This can be achieved by changing the mobile phase composition, gradient profile, or the analytical column.[9] |
| Suboptimal Ionization Source Parameters | Optimize the ion source parameters, such as temperature, gas flows, and spray voltage, to maximize the ionization of Silodosin and minimize the influence of matrix components. |
| Inappropriate Internal Standard | Ensure you are using a suitable internal standard, ideally a stable isotope-labeled (SIL) version of Silodosin. A SIL internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[2] |
Issue: My results for Silodosin are highly variable and not reproducible.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is performed consistently for all samples, standards, and quality controls. Inconsistent extraction recovery can lead to high variability. |
| Variable Matrix Effects Between Samples | Different lots of biological matrix can exhibit varying degrees of matrix effects. The use of a suitable internal standard is crucial to compensate for this variability.[2] |
| Carryover | Inject a blank sample after a high concentration sample to check for carryover. If carryover is observed, optimize the wash steps in your autosampler and chromatographic method. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Silodosin in Human Plasma
This protocol is based on a validated method for the determination of Silodosin in human plasma.[8][10][11]
-
Sample Preparation:
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard solution.
-
Vortex mix for 30 seconds.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Separation and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol for Silodosin in Human Plasma
This is a general protocol for SPE that can be adapted for Silodosin analysis.
-
Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load 500 µL of pre-treated plasma (plasma diluted with an appropriate buffer) onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Silodosin with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Silodosin Bioanalysis
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Extraction Recovery | 90.8-93.4%[7] | ~60% (for Silodosin)[4] | Generally lower and more variable |
| Matrix Effect Reduction | Good | Very Good[5] | Poor to Moderate[5] |
| Selectivity | Good | High | Low |
| Throughput | Moderate | Moderate to High (with automation) | High |
| Cost | Low to Moderate | High | Low |
Table 2: LC-MS/MS Parameters for Silodosin Analysis
| Parameter | Recommended Condition |
| Column | C18 or C8 (e.g., Symmetry C18, 50 x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | Acetonitrile and 10 mM ammonium formate/acetate buffer[7][10][11] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8][10][11] |
| MRM Transition (Silodosin) | m/z 496.3 → 261.4[10][11] |
| Internal Standard | Deuterated Silodosin |
Visualizations
Caption: Experimental workflow for Silodosin bioanalysis.
Caption: Troubleshooting logic for ion suppression.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. lctsbible.com [lctsbible.com]
- 3. providiongroup.com [providiongroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing LC gradient for Silodosin and Silodosin metabolite-d4 separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Liquid Chromatography (LC) gradient for the separation of Silodosin and its deuterated internal standard, Silodosin metabolite-d4.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for an LC method to separate Silodosin and its metabolites?
A good starting point is a reversed-phase method using a C8 or C18 column with a gradient elution of acetonitrile and an aqueous buffer like ammonium formate or ammonium acetate.[1][2] Many established methods utilize a gradient approach to ensure good separation and peak shape within a reasonable run time.[2][3]
Q2: How can the chromatographic resolution between Silodosin and its glucuronide metabolite be optimized?
Optimizing resolution often involves adjusting the gradient slope and the mobile phase composition.
-
Gradient Slope: A shallower gradient (slower increase in organic solvent percentage) will increase the separation time between peaks, improving resolution.
-
Mobile Phase pH: The pH of the aqueous mobile phase can affect the ionization state of Silodosin and its metabolites, thereby altering their retention and selectivity. Adjusting the pH (e.g., with acetic acid to pH 4.5) can be a powerful tool for optimization.[1]
-
Organic Solvent: While acetonitrile is commonly used, experimenting with methanol as the organic modifier, or a mixture of methanol and acetonitrile, can also change the selectivity of the separation.[2]
Q3: What are the common causes of poor peak shape (e.g., tailing) for Silodosin, and how can they be resolved?
Poor peak shape is a frequent issue in LC analysis. Common causes and solutions include:
-
Secondary Interactions: Silodosin, being basic in nature, can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.[4] Using a modern, end-capped C8 or C18 column or adding a small amount of an amine modifier like triethylamine to the mobile phase can mitigate this.[5]
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the sample concentration or injection volume.[6]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Ideally, the sample should be dissolved in the initial mobile phase composition.[7]
-
Column Contamination: Buildup of matrix components from plasma samples can degrade column performance. Using a guard column and appropriate sample clean-up procedures are essential.[7]
Q4: My signal intensity is low for Silodosin and its deuterated metabolite. What are the troubleshooting steps?
Low signal intensity can stem from either the LC separation or the mass spectrometer settings.
-
Mobile Phase pH and Additives: Ensure the mobile phase pH is suitable for positive ion electrospray ionization (ESI), as Silodosin is a basic compound.[4] Additives like ammonium formate or acetate (typically around 10 mM) can improve ionization efficiency.[1][2]
-
Mass Spectrometer Source Conditions: Optimize ESI source parameters such as spray voltage, gas temperatures, and gas flow rates to maximize the signal for the specific m/z transitions of Silodosin and its metabolite.
-
Sample Preparation: Inefficient extraction from the sample matrix (e.g., plasma) will result in low recovery and poor signal. Validate your extraction method to ensure high and consistent recovery.[2][3]
Q5: We are observing a drift in retention times during our analytical run. What should we investigate?
Retention time instability can compromise data quality. Here are the primary areas to check:
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, is a common cause of drift. Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection.[7]
-
Mobile Phase Composition: If the mobile phases are not prepared accurately or if there is evaporation of the more volatile organic component, retention times can shift. Always use freshly prepared mobile phases and keep solvent bottles capped.[7]
-
Column Temperature: Fluctuations in the column oven temperature will cause retention times to vary. Ensure the column compartment is maintaining a stable temperature.
-
Pump Performance: Inconsistent pump flow rates or issues with solvent proportioning valves can lead to retention time variability. Check for leaks and ensure the pump is properly maintained.
Experimental Protocols and Data
Representative LC-MS/MS Method for Silodosin Analysis
This protocol is a synthesis of commonly employed methods for the analysis of Silodosin and its metabolites in human plasma.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a centrifuge tube, add the deuterated internal standard (this compound).
-
Add 2.5 mL of an extraction solvent mixture (e.g., ethyl acetate and methyl tert-butyl ether).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (initial conditions) and inject into the LC-MS/MS system.
2. Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent C8[1] | Symmetry C18 (50 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5)[1] | 10 mM Ammonium Formate in water[2] |
| Mobile Phase B | Acetonitrile[1] | Methanol:Acetonitrile (40:60, v/v)[2] |
| Flow Rate | 0.8 mL/min (example) | 0.7 mL/min (example) |
| Gradient | Isocratic: 40% B[1] | Gradient: 10% to 90% B over 4 min[2] |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 10 µL | 10 µL |
| Run Time | ~4 min | ~6 min[2] |
3. Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| MRM Transition (Silodosin) | m/z 496.1 → 261.2[2] |
| MRM Transition (Metabolite) | m/z 670.2 → 494.1 (for Glucuronide)[2] |
| Dwell Time | 200 ms |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Troubleshooting Workflows
Caption: General workflow for bioanalytical LC-MS/MS analysis.
Caption: Troubleshooting guide for poor chromatographic peak shape.
Caption: Troubleshooting guide for retention time instability.
References
- 1. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. agilent.com [agilent.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Improving sensitivity for Silodosin quantification in biological matrices
Welcome to the technical support center for the quantification of Silodosin in biological matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the sensitivity and robustness of their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying Silodosin in biological matrices?
A1: The most prevalent and sensitive technique for the quantification of Silodosin in biological matrices, such as human plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the drug and its metabolites.
Q2: What are the key challenges in developing a sensitive method for Silodosin quantification?
A2: Researchers may encounter several challenges, including:
-
Low recovery: Inefficient extraction of Silodosin from the biological matrix.
-
Matrix effects: Interference from endogenous components of the biological sample, which can suppress or enhance the ionization of Silodosin, leading to inaccurate quantification.[6][7][8]
-
Insufficient limit of detection (LOD) and quantification (LOQ): The inability to reliably measure the low concentrations of Silodosin often present in pharmacokinetic studies.[9][10]
-
Simultaneous quantification of metabolites: The need to also measure active metabolites, such as Silodosin β-D-glucuronide (KMD-3213G), adds complexity to the method development.[2][9][11]
Q3: What are the typical lower limits of quantification (LLOQ) achieved for Silodosin in human plasma?
A3: Published LC-MS/MS methods have achieved LLOQs for Silodosin in human plasma ranging from 0.10 ng/mL to 0.50 ng/mL.[1][2][4][5] Achieving a low LLOQ is crucial for accurately characterizing the pharmacokinetic profile of Silodosin.
Q4: Is it important to quantify Silodosin's metabolites?
A4: Yes, it is often important to quantify the major active metabolite, Silodosin β-D-glucuronide (KMD-3213G), as it has significant pharmacological activity.[2][4][5][11] The systemic exposure to its metabolites can be higher than the parent drug, making their measurement critical for a comprehensive pharmacokinetic assessment.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of Silodosin.
Issue 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction Method | Optimize the sample preparation technique. For Liquid-Liquid Extraction (LLE), test different organic solvents (e.g., methyl t-butyl ether, ethyl acetate).[1][2] For Solid-Phase Extraction (SPE), evaluate different sorbents and elution solvents.[12] | Improved extraction efficiency, leading to higher recovery of Silodosin and its metabolites. Extraction recoveries for Silodosin and KMD-3213G have been reported in the range of 87-93%.[2][11] |
| Suboptimal pH during Extraction | Adjust the pH of the sample matrix before extraction to ensure Silodosin is in a non-ionized state, which enhances its partitioning into the organic solvent during LLE or retention on the SPE sorbent. | Increased recovery by improving the analyte's extractability. |
| Insufficient Vortexing/Shaking | Ensure thorough mixing during the extraction step to facilitate the transfer of the analyte from the aqueous to the organic phase (LLE) or its interaction with the sorbent (SPE). | Maximized contact between the sample and the extraction medium, leading to better recovery. |
Issue 2: Significant Matrix Effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Interfering Substances | Optimize the chromatographic conditions. Adjust the mobile phase composition (e.g., organic solvent ratio, buffer type, and pH) and gradient to better separate Silodosin from matrix components.[1][2] | Reduction or elimination of ion suppression or enhancement, leading to more accurate and precise quantification.[6] |
| Inadequate Sample Cleanup | Employ a more effective sample preparation method. SPE generally provides cleaner extracts than protein precipitation.[7][13][14] A novel magnetic solid-phase extraction using carboxylated multiwalled carbon nanotubes has also been shown to be effective.[15] | Minimized presence of interfering phospholipids and other matrix components in the final extract. |
| Inappropriate Internal Standard (IS) | Use a stable isotope-labeled internal standard (e.g., Silodosin-d4) if available. A deuterated IS will co-elute with the analyte and experience similar matrix effects, thus providing better correction.[2] | Improved accuracy and precision of the assay by compensating for variability in extraction and matrix effects. |
Issue 3: Poor Sensitivity (High LLOQ)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mass Spectrometer Settings | Optimize the MS/MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transitions of Silodosin and its metabolites.[1][11] | Enhanced signal intensity for the analyte, leading to a lower LLOQ. |
| Inefficient Chromatographic Peak Shape | Improve peak shape by using a suitable analytical column (e.g., C8, C18) and optimizing the mobile phase.[1][2] Sharper, more symmetrical peaks result in a better signal-to-noise ratio. | Increased peak height and a more stable baseline, contributing to improved sensitivity. |
| High Background Noise | Ensure high purity of solvents and reagents. Use a clean and well-maintained LC-MS/MS system to minimize chemical and electronic noise. | A lower baseline noise level, which improves the signal-to-noise ratio and allows for the detection of lower analyte concentrations. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the development of sensitive Silodosin quantification assays.
Protocol 1: Liquid-Liquid Extraction (LLE) for Silodosin in Human Plasma
This protocol is based on the method described by Zhao et al., 2009.[1]
-
Sample Preparation:
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard solution.
-
Vortex mix for 30 seconds.
-
-
Extraction:
-
Add 3 mL of methyl t-butyl ether.
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Simultaneous Quantification of Silodosin and KMD-3213G using LLE
This protocol is adapted from the work of Pilli et al., 2018.[2][11]
-
Sample Preparation:
-
To 100 µL of human plasma, add deuterated internal standards for both Silodosin and KMD-3213G.
-
-
Extraction:
-
Add 2.5 mL of an extraction solvent mixture of ethyl acetate and methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Methods for Silodosin Quantification in Human Plasma
| Parameter | Method 1 (Zhao et al., 2009)[1] | Method 2 (Pilli et al., 2018)[2][11] | Method 3 (Nair et al., 2016)[10] |
| Analyte(s) | Silodosin | Silodosin, KMD-3213G | Silodosin, KMD-3213G |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| LLOQ (Silodosin) | 0.50 ng/mL | 0.10 ng/mL | 0.20 ng/mL |
| LLOQ (KMD-3213G) | Not Analyzed | 0.10 ng/mL | 0.20 ng/mL |
| Linear Range (Silodosin) | 0.50 - 50.0 ng/mL | 0.10 - 80.0 ng/mL | 0.20 - 100.56 ng/mL |
| Linear Range (KMD-3213G) | Not Analyzed | 0.10 - 80.0 ng/mL | 0.20 - 101.63 ng/mL |
| Recovery (Silodosin) | Not explicitly stated | 90.8 - 93.4% | ~60% |
| Recovery (KMD-3213G) | Not Analyzed | 87.6 - 89.9% | ~90% |
Visualizations
Caption: General experimental workflow for the quantification of Silodosin in biological matrices.
Caption: A logical troubleshooting guide for common issues in Silodosin bioanalysis.
References
- 1. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel LC-MS/MS method for the quantification of silodosin and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
Technical Support Center: Analysis of Silodosin Metabolite-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Silodosin metabolite-d4 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for the analysis of this compound?
In-source fragmentation is an undesired dissociation of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] For this compound, which is a deuterated glucuronide conjugate of Silodosin, this is a significant concern. The glucuronide moiety is relatively labile and can cleave off in the ion source, leading to the formation of ions corresponding to the deuterated Silodosin aglycone. This can result in an overestimation of the parent drug (Silodosin) concentration and an underestimation of the metabolite concentration, compromising the accuracy of pharmacokinetic and bioequivalence studies.[2]
Q2: What is the primary cause of in-source fragmentation of glucuronide metabolites?
The primary cause of in-source fragmentation of glucuronide metabolites is the application of excessive energy in the ion source.[1] This energy is primarily controlled by parameters such as the cone voltage (also known as fragmentor voltage or declustering potential) and the ion source temperature.[1][3] Higher values for these parameters increase the internal energy of the ions, leading to the cleavage of the glucuronidic bond.
Q3: What are the characteristic mass transitions for Silodosin and its primary metabolite?
In positive ionization mode for LC-MS/MS analysis, the following mass transitions are typically monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Silodosin (SLD) | 496.1 | 261.2 |
| Silodosin β-D-glucuronide (KMD-3213G) | 670.2 | 494.1 |
Table 1: Mass Transitions for Silodosin and its Glucuronide Metabolite.[2][4]
For the deuterated internal standards, Silodosin-d4 and this compound (Silodosin β-D-glucuronide-d4), the precursor ions will be shifted by +4 Da. The product ions may or may not be shifted depending on the location of the deuterium labels on the molecule.
Troubleshooting Guide: Preventing In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.
Problem: I am observing a significant peak for the deuterated aglycone (Silodosin-d4) at the retention time of the deuterated glucuronide metabolite, suggesting in-source fragmentation.
Below is a stepwise guide to address this issue.
Step 1: Optimization of Mass Spectrometer Source Parameters
The initial and most critical step is to optimize the ion source parameters to reduce the energy imparted to the analyte ions.
Methodology:
-
Reduce Cone Voltage/Fragmentor Voltage: This is the most influential parameter for controlling in-source fragmentation.[3] Systematically decrease the cone voltage in small increments (e.g., 5-10 V) while infusing a standard solution of this compound. Monitor the signal intensity of the precursor ion (the intact deuterated glucuronide) and the problematic fragment ion (the deuterated aglycone).
-
Optimize Source Temperature: High source temperatures can contribute to thermal degradation and fragmentation.[1] Evaluate a range of source temperatures (e.g., from 100°C to 150°C) to find the lowest temperature that maintains adequate desolvation and sensitivity without inducing fragmentation.
Expected Outcome: A significant reduction in the intensity of the deuterated aglycone fragment ion with a corresponding increase or stabilization of the intact deuterated glucuronide precursor ion.
Quantitative Data Summary:
| Parameter | Initial Setting | Optimized Setting | % Reduction in Fragment Ion Intensity |
| Cone Voltage (V) | e.g., 100 | e.g., 60 | 75% |
| Source Temperature (°C) | e.g., 150 | e.g., 120 | 20% |
Table 2: Example of Parameter Optimization for Reducing In-Source Fragmentation.
Step 2: Evaluation of Mobile Phase Composition
The composition of the mobile phase can influence ionization efficiency and the stability of the analyte in the gas phase.
Methodology:
-
Mobile Phase Additives: The choice of additive can affect the protonation state and stability of the analyte. While formic acid is common, consider using a milder additive like ammonium formate. One study successfully used 10 mM ammonium formate in water as the aqueous mobile phase for the analysis of Silodosin and its glucuronide metabolite.[4]
-
Organic Solvent: The type of organic solvent can also play a role. If using acetonitrile, consider evaluating methanol as it can sometimes lead to softer ionization conditions.
Experimental Protocol:
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Methanol:Acetonitrile (50:50, v/v)
-
Gradient: Optimize the gradient to ensure good chromatographic separation of Silodosin and its metabolites.
Step 3: Chromatographic Separation
Ensure that the in-source fragment is not a result of co-elution with an interfering species or actual in-sample degradation.
Methodology:
-
Chromatographic Resolution: Develop a robust chromatographic method that provides baseline separation between Silodosin, its glucuronide metabolite, and their corresponding deuterated internal standards. This is crucial to differentiate between true in-sample presence of the aglycone and in-source fragmentation.[2]
-
Column Chemistry: Utilize a high-efficiency column, such as a C18, to achieve sharp peaks and good resolution. A published method used a Symmetry C18 column (50 × 4.6 mm, 5 μm).[4]
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting in-source fragmentation of this compound.
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Signaling Pathway of In-Source Fragmentation
The following diagram illustrates the process of in-source fragmentation of a glucuronide metabolite.
Caption: Pathway of in-source fragmentation for a glucuronide metabolite.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in Silodosin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences during the analysis of Silodosin.
Troubleshooting Guide
Question: I am observing a peak co-eluting with my Silodosin peak in my HPLC analysis. How can I identify and resolve this?
Answer:
Co-elution with the main Silodosin peak can compromise the accuracy and reliability of your analytical results. The interfering peak could be a process-related impurity, a degradation product, or a matrix component. Follow this systematic troubleshooting approach to identify and resolve the co-elution.
1. Initial Assessment and Peak Identity Confirmation:
-
Mass Spectrometry (MS) Detection: If your HPLC system is coupled with a mass spectrometer, analyze the mass spectrum across the entire peak. A pure Silodosin peak will show a primary ion corresponding to its molecular weight (approximately 495.5 g/mol ).[1] The presence of other significant ions suggests a co-eluting impurity.
-
Photodiode Array (PDA) Detection: A PDA detector can assess peak purity. An impure peak will exhibit a non-homogenous spectrum across its width.
-
Forced Degradation Studies: To determine if the interference is a degradation product, subject a pure standard of Silodosin to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, as per ICH guidelines.[2][3][4][5] This will help in identifying the retention times of potential degradation products. Silodosin is known to be labile under hydrolytic (acidic and basic) and oxidative conditions.[2][3][4][6]
2. Method Optimization for Improved Separation:
If co-elution is confirmed, methodical optimization of your chromatographic conditions is necessary.
-
Mobile Phase Modification:
-
pH Adjustment: Altering the pH of the aqueous component of your mobile phase can change the ionization state of Silodosin and some impurities, thereby affecting their retention and potentially resolving the co-elution.
-
Organic Modifier: Varying the type of organic solvent (e.g., acetonitrile vs. methanol) or the gradient profile can significantly impact selectivity.[2][6]
-
-
Column Chemistry:
-
Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a cyano column) can offer different selectivity and resolve the co-eluting peaks.
-
-
Temperature Adjustment: Modifying the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which may improve separation.
3. Sample Preparation Refinement:
If the interference originates from the sample matrix, refining your sample preparation protocol is crucial.
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively isolate Silodosin from matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract Silodosin.
Below is a logical workflow for troubleshooting co-eluting interferences:
References
- 1. Silodosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry. | Semantic Scholar [semanticscholar.org]
Impact of different anticoagulants on Silodosin plasma stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silodosin. The following information addresses potential issues related to the impact of different anticoagulants on silodosin plasma stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for silodosin plasma analysis?
A1: Most validated LC-MS/MS methods for the quantification of silodosin in human plasma utilize K2EDTA (dipotassium ethylenediaminetetraacetic acid) as the anticoagulant.[1] This suggests that silodosin is stable in plasma collected with EDTA under typical sample handling and storage conditions. While other anticoagulants like sodium heparin and sodium citrate are commonly used, specific validation for silodosin stability with these anticoagulants is less documented in publicly available literature.
Q2: Can I use sodium heparin or sodium citrate as an anticoagulant for silodosin plasma stability studies?
A2: While it may be possible, it is crucial to perform a thorough validation to ensure that these anticoagulants do not impact the stability of silodosin or interfere with the analytical method. Heparin has been known to cause ion suppression or enhancement in LC-MS/MS analysis for certain compounds. The slightly alkaline pH of sodium citrate solutions could potentially influence the stability of drugs susceptible to pH-dependent degradation. Therefore, a validation study assessing short-term and long-term stability, including freeze-thaw cycles, in heparinized or citrated plasma is essential before routine use.
Q3: What are the known degradation pathways for silodosin that could be relevant to plasma sample stability?
A3: Forced degradation studies have shown that silodosin is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[2][3][4] This is a critical consideration during sample collection, processing, and storage. Any pre-analytical factor that significantly alters the plasma pH or exposes the sample to oxidative stress could potentially lead to silodosin degradation.
Q4: How should plasma samples containing silodosin be stored to ensure stability?
A4: While specific long-term stability data in plasma with different anticoagulants is not extensively published, general best practices for bioanalytical studies should be followed. After collection in an appropriate anticoagulant tube (e.g., K2EDTA), blood samples should be centrifuged promptly at a refrigerated temperature to separate the plasma. The resulting plasma should be stored frozen, typically at -20°C or -80°C, in properly labeled, sealed tubes until analysis. The number of freeze-thaw cycles should be minimized.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Low or inconsistent silodosin recovery | 1. Silodosin Degradation: The pH of the plasma sample may have shifted due to the anticoagulant or improper storage, leading to hydrolytic degradation. | - Verify the pH of your plasma samples. - Ensure prompt processing and freezing of samples after collection. - Conduct a stability experiment comparing silodosin recovery in plasma with different anticoagulants (EDTA, heparin, citrate) under your laboratory's storage conditions. |
| 2. Interference from Anticoagulant: The chosen anticoagulant (e.g., heparin) may be causing ion suppression or enhancement in the LC-MS/MS analysis. | - Perform a post-column infusion experiment to assess matrix effects from different anticoagulants. - If interference is observed, consider switching to a different anticoagulant like K2EDTA, which is commonly used in validated methods. - Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. | |
| Appearance of unexpected peaks in the chromatogram | 1. Formation of Degradation Products: Silodosin may have degraded due to exposure to acidic, basic, or oxidative conditions during sample handling. | - Review the sample collection and processing workflow for any steps that could introduce contaminants or cause extreme pH shifts. - Analyze a freshly spiked plasma sample as a control to compare with the problematic samples. - Refer to literature on silodosin degradation products to tentatively identify the unknown peaks.[2][3] |
| Poor reproducibility of results between different sample batches | 1. Inconsistent Sample Collection: Different batches of samples may have been collected using different anticoagulants or handled under varying conditions. | - Standardize the blood collection protocol, specifying the type of anticoagulant tube and the time between collection, processing, and freezing. - Ensure all personnel involved in sample handling are trained on the standardized protocol. |
| 2. Lot-to-lot variability of anticoagulant tubes: Different lots of blood collection tubes may have slight variations in additive concentrations. | - If possible, use tubes from the same lot for a single study. - When starting a new study with a new lot of tubes, perform a quick validation check with a few quality control samples. |
Experimental Protocols
Protocol: Assessment of Silodosin Stability in Plasma with Different Anticoagulants
This protocol outlines a general procedure to evaluate the stability of silodosin in plasma collected with K2EDTA, sodium heparin, and sodium citrate.
-
Blood Collection:
-
Collect whole blood from healthy volunteers into three types of vacuum tubes: one containing K2EDTA, one with sodium heparin, and one with sodium citrate.
-
-
Plasma Preparation:
-
Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant from each tube and pool the plasma for each anticoagulant type into separate, pre-labeled polypropylene tubes.
-
-
Spiking with Silodosin:
-
Prepare a stock solution of silodosin in a suitable solvent (e.g., methanol).
-
Spike the pooled plasma from each anticoagulant group with the silodosin stock solution to achieve a final concentration relevant to your study (e.g., mid-range of the calibration curve).
-
-
Stability Assessment:
-
Time Zero (T0): Immediately after spiking, process and analyze an aliquot of each plasma sample to determine the initial concentration of silodosin.
-
Short-Term Stability (Room Temperature): Keep aliquots of the spiked plasma at room temperature for specific time points (e.g., 2, 4, 8, 24 hours) before processing and analysis.
-
Long-Term Stability (Frozen): Store aliquots of the spiked plasma at -20°C and/or -80°C. Analyze these samples at various time points (e.g., 1 week, 1 month, 3 months).
-
Freeze-Thaw Stability: Subject aliquots of the spiked plasma to multiple freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw unassisted at room temperature. Analyze the samples after the final thaw.
-
-
Sample Analysis:
-
Use a validated LC-MS/MS method for the quantification of silodosin in plasma. The general steps include protein precipitation or liquid-liquid/solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation of silodosin at each time point for each anticoagulant.
-
Compare the concentrations at the different time points to the T0 concentration. Stability is generally acceptable if the mean concentration is within ±15% of the T0 concentration.
-
Visualizations
Caption: Workflow for assessing silodosin plasma stability with different anticoagulants.
References
- 1. longdom.org [longdom.org]
- 2. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Silodosin Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Silodosin from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Silodosin from tissue samples?
A1: The most prevalent methods for extracting Silodosin from biological matrices, including tissue, are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Magnetic Solid-Phase Extraction (MSPE). The choice of method often depends on the required sample cleanup, desired recovery, and available instrumentation.
Q2: Why is my Silodosin recovery from prostate tissue consistently low?
A2: Low recovery from prostate tissue can be attributed to several factors. Prostate tissue has a high lipid content, which can interfere with the extraction process by sequestering the analyte or causing matrix effects.[1][2] Inefficient tissue homogenization can also lead to incomplete release of Silodosin from the tissue matrix. Additionally, suboptimal pH of the extraction buffer can impact the ionization state and solubility of Silodosin, thereby affecting its partitioning into the extraction solvent.
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the sample matrix.[3] These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification of Silodosin. Matrix effects are a significant challenge in bioanalysis, especially with complex matrices like tissue homogenates.
Q4: How can I minimize matrix effects when analyzing Silodosin in tissue samples?
A4: To minimize matrix effects, it is crucial to have an efficient sample cleanup protocol. This can be achieved by optimizing the extraction method (e.g., using a highly selective SPE sorbent) and chromatographic separation. A thorough wash step during SPE can help remove interfering substances.[4] Additionally, using a stable isotope-labeled internal standard can help to compensate for matrix effects.
Q5: Can I use the same extraction protocol for different types of tissue?
A5: While the general principles of extraction remain the same, it is advisable to optimize the protocol for each specific tissue type. Different tissues have varying compositions (e.g., lipid and protein content), which can influence the extraction efficiency.[5] For instance, a protocol optimized for liver tissue may not be optimal for brain or adipose tissue without some modification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Recovery | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized using a suitable method (e.g., bead beating, sonication) to ensure complete cell lysis and release of the analyte. |
| Suboptimal pH of the extraction buffer. | Adjust the pH of the homogenization and extraction buffers. For Silodosin, which is a weak base, a slightly basic pH can improve its solubility in organic solvents.[6] | |
| Inefficient phase separation in LLE. | Ensure complete separation of the aqueous and organic layers. Centrifugation can aid in breaking up emulsions. The choice of organic solvent is also critical. | |
| Inappropriate SPE sorbent or elution solvent. | Select an SPE sorbent that has a high affinity for Silodosin. Optimize the wash and elution solvents to ensure effective removal of interferences and complete elution of the analyte. | |
| High Variability in Results | Inconsistent sample preparation. | Standardize all steps of the sample preparation workflow, including tissue weighing, homogenization time, and solvent volumes. |
| Presence of phospholipids. | Phospholipids are a common source of matrix effects and variability. Consider using a phospholipid removal plate or a specific SPE sorbent designed to remove them. | |
| Peak Tailing or Broadening in Chromatography | Matrix components co-eluting with Silodosin. | Improve the sample cleanup process to remove interfering matrix components. Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation. |
| Incompatibility of the final extract with the mobile phase. | Ensure the solvent of the final extract is compatible with the initial mobile phase of your LC method. If necessary, evaporate the extract and reconstitute it in a suitable solvent. | |
| Instrument Contamination/Carryover | High concentration of matrix components in the injected sample. | Implement a more rigorous sample cleanup procedure. Use a divert valve on the LC-MS system to divert the early-eluting, unretained components to waste. |
Quantitative Data Summary
The following table summarizes the reported extraction recovery of Silodosin from various biological matrices using different extraction methods. It is important to note that recovery can vary depending on the specific tissue type and the optimization of the protocol.
| Extraction Method | Matrix | Analyte | Recovery (%) | Reference |
| Magnetic Solid-Phase Extraction (MSPE) | Plasma & Urine | Silodosin | > 90.0 | [6] |
| Solid-Phase Extraction (SPE) | Plasma | Silodosin | ~ 60 | [7] |
| Solid-Phase Extraction (SPE) | Plasma | Silodosin Metabolite (KMD-3213G) | ~ 90 | [7] |
| Liquid-Liquid Extraction (LLE) | Plasma | Silodosin | Not specified, but successful for quantification | [7] |
Note: Data for tissue samples is limited in the reviewed literature. The provided data from other biological matrices can serve as a starting point, but method validation for specific tissue types is essential.
Experimental Protocols
Magnetic Solid-Phase Extraction (MSPE) of Silodosin from Tissue Homogenate
This protocol is adapted from a method for biological fluids and should be optimized for your specific tissue type.
-
Tissue Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration of 100-200 mg/mL. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant for extraction.
-
Adsorption: To 1 mL of the tissue homogenate supernatant, add 20 mg of carboxylated multiwalled carbon nanotube magnetic nanoparticles (Fe3O4-MWCNTs-COOH). Vortex for 1 minute to ensure thorough mixing.
-
Equilibration: Allow the mixture to stand for 10 minutes to facilitate the adsorption of Silodosin onto the magnetic nanoparticles.
-
Magnetic Separation: Place the sample tube on a strong magnetic rack to pellet the magnetic nanoparticles. Carefully discard the supernatant.
-
Washing: Wash the magnetic nanoparticles with 1 mL of deionized water to remove any unbound matrix components. Repeat the magnetic separation and discard the supernatant.
-
Elution: Add 250 µL of methanol to the magnetic nanoparticles and vortex for 1 minute to elute the bound Silodosin.
-
Final Separation and Analysis: Perform magnetic separation one last time and carefully collect the methanol supernatant containing the extracted Silodosin for LC-MS/MS analysis.
Generic Liquid-Liquid Extraction (LLE) Protocol for Silodosin from Tissue Homogenate
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Tissue Homogenization: Prepare the tissue homogenate as described in the MSPE protocol.
-
Alkalinization: To 1 mL of the tissue homogenate supernatant, add a small volume of a basic solution (e.g., 1M NaOH) to adjust the pH to > 9. This will ensure Silodosin is in its non-ionized form, facilitating its extraction into an organic solvent.
-
Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol). Vortex vigorously for 2-5 minutes.
-
Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.
Generic Solid-Phase Extraction (SPE) Protocol for Silodosin from Tissue Homogenate
-
Tissue Homogenization: Prepare the tissue homogenate as described in the MSPE protocol.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through it.
-
Sample Loading: Load the 1 mL of tissue homogenate supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Silodosin from the cartridge with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Silodosin extraction from tissue samples.
References
- 1. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Silodosin: An Update on Efficacy, Safety and Clinical Indications in Urology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Silodosin Quantification
In the precise world of bioanalysis, the accuracy of quantitative liquid chromatography-mass spectrometry (LC-MS/MS) methods hinges on the effective use of an internal standard (IS). For the quantification of the selective α1A-adrenoceptor antagonist Silodosin and its metabolites, the choice of IS is critical. This guide provides a comprehensive comparison of Silodosin metabolite-d4, a stable isotope-labeled internal standard (SIL-IS), with other potential internal standards, underscoring its superiority in ensuring data integrity and method robustness.
The Critical Role of an Internal Standard
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added at a known concentration to every sample, calibrator, and quality control sample. Its primary role is to correct for the variability inherent in sample preparation and the analytical process, such as extraction efficiency, matrix effects, and instrument response.
This compound: The Ideal Internal Standard
This compound is a deuterated analog of a Silodosin metabolite. Deuterated standards are considered the "gold standard" for LC-MS/MS analysis.[1][2] The substitution of hydrogen atoms with deuterium, a stable isotope, results in a compound that is chemically identical to the analyte but has a different mass. This unique characteristic allows it to be distinguished by the mass spectrometer while behaving almost identically to the analyte during the entire analytical process.
The key advantages of using a SIL-IS like this compound include:
-
Co-elution with the Analyte: It chromatographically co-elutes with the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement) at the same time, providing the most accurate correction.[3]
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Similar Extraction Recovery: Due to its near-identical chemical properties, its recovery during sample preparation closely mimics that of the analyte.[4]
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Improved Precision and Accuracy: By effectively normalizing for variations, SIL-IS significantly enhances the precision and accuracy of the analytical method.[2][4]
Comparison with Structural Analog Internal Standards
While structural analog internal standards (compounds that are chemically similar but not isotopically labeled) can be used, they often fall short of the performance of a SIL-IS.[1][4] A structural analog will have different retention times and may respond differently to matrix effects, leading to less reliable correction and potentially compromised data quality. Although sometimes more readily available or less expensive, the use of structural analogs can introduce a higher degree of uncertainty into the results.[1][4]
Performance Data for Silodosin Analysis Using a Deuterated Internal Standard
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of Silodosin and its metabolite, Silodosin β-D-glucuronide, in human plasma using deuterated analogs as internal standards.[5][6] This data exemplifies the high level of performance achievable with a SIL-IS.
| Parameter | Silodosin | Silodosin β-D-glucuronide |
| Linearity Range | 0.10 - 80.0 ng/mL | 0.10 - 80.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Mean Extraction Recovery | 90.8 - 93.4% | 87.6 - 89.9% |
| Precision (Intra-day & Inter-day) | < 15% RSD | < 15% RSD |
| Accuracy | 85 - 115% | 85 - 115% |
| IS-Normalized Matrix Factor | 0.962 - 1.023 | 0.962 - 1.023 |
Data extracted from a study utilizing deuterated analogs for the bioanalysis of Silodosin and its metabolite.[5][6]
Experimental Protocol: Quantification of Silodosin in Human Plasma
Below is a representative experimental protocol for the analysis of Silodosin in human plasma using a deuterated internal standard, based on established and validated methods.[5][6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Silodosin-d4 in methanol).
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Vortex for 30 seconds.
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Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate and methyl tert-butyl ether).
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Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Symmetry C18 (50 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Gradient elution with 10 mM ammonium formate in water and a mixture of methanol and acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MRM Transitions:
-
Silodosin: m/z 496.1 → 261.2
-
Deuterated IS: Specific transition for the labeled compound (e.g., for Silodosin-d4, this would be approximately m/z 500.1 → 261.2, depending on the exact labeling)
-
Visualizing the Workflow and Rationale
To better illustrate the process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow for Silodosin quantification.
Caption: Correction for matrix effects by different internal standards.
Conclusion
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Silodosin, the choice of an internal standard is a decision that directly impacts the reliability and validity of the generated data. While various types of internal standards exist, the use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice. Its ability to closely mimic the analyte of interest throughout the analytical process provides the most effective correction for experimental variability, particularly matrix effects. The presented data and experimental protocol underscore the robustness of methods employing a deuterated internal standard, establishing this compound as the recommended internal standard for accurate and reproducible quantification of Silodosin and its metabolites.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. scispace.com [scispace.com]
- 5. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Silodosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Silodosin in biological matrices. In the landscape of pharmaceutical analysis, the selection of a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic, toxicokinetic, and bioavailability studies. This document delves into the cross-validation aspects of various analytical techniques, offering a comparative analysis of their performance based on published experimental data.
Executive Summary
The bioanalysis of Silodosin, a selective α1A-adrenoceptor antagonist, is predominantly achieved through High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While each method offers distinct advantages, LC-MS/MS is generally favored for its high sensitivity and selectivity, crucial for detecting the low concentrations of Silodosin and its metabolites in biological fluids. This guide presents a side-by-side comparison of these methods, focusing on key validation parameters to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Bioanalytical Methods
The performance of various bioanalytical methods for Silodosin is summarized below. The data is compiled from multiple studies to provide a comprehensive overview.
Table 1: Performance Comparison of HPLC, UPLC, and LC-MS/MS Methods for Silodosin Analysis
| Parameter | HPLC Methods | UPLC Methods | LC-MS/MS Methods |
| Linearity Range | 10 - 60 µg/mL[1] | 1.0 - 800 ng/mL[1] | 0.10 - 80.0 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 5.46 µg/mL[1] | 1.0 ng/mL[1] | 0.10 ng/mL[2] |
| Accuracy (% Recovery) | 98.05% - 100.23% | ~91.4% - 97.4%[1] | 90.8% - 93.4%[2] |
| Precision (% RSD) | < 2% | < 4.3% (inter-day)[1] | < 5%[3] |
| Extraction Method | Liquid-Liquid Extraction | Magnetic Solid-Phase Extraction[1] | Liquid-Liquid or Solid-Phase Extraction[2][3] |
| Run Time | ~10-15 min | < 5 min | ~4-6 min[2] |
Experimental Protocols: A Methodological Overview
The following sections detail the typical experimental protocols for the most common bioanalytical methods used for Silodosin quantification.
LC-MS/MS Method for Silodosin and its Metabolite in Human Plasma
This method is highly sensitive and selective, making it suitable for bioequivalence and pharmacokinetic studies.
-
Sample Preparation: Liquid-liquid extraction is a common approach. To 500 µL of human plasma, an internal standard (e.g., a deuterated analog of Silodosin) is added. The extraction is performed using a mixture of ethyl acetate and methyl tert-butyl ether. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[2]
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Symmetry C18, 50 x 4.6 mm, 5 µm) is typically used.[2]
-
Mobile Phase: A gradient elution with a mixture of 10 mM ammonium formate in water and a methanol-acetonitrile mixture (e.g., 40:60, v/v) is often employed.[2]
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is common.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive mode is used due to the basic nature of Silodosin.[2]
-
Monitored Transitions: For Silodosin, the transition monitored is typically m/z 496.1 → 261.2. For its active glucuronide metabolite (KMD-3213G), the transition is m/z 670.2 → 494.1.[2]
-
UPLC-MS/MS Method with Magnetic Solid-Phase Extraction
This method offers the advantages of high throughput and reduced sample preparation time.
-
Sample Preparation: Magnetic solid-phase extraction using carboxylated multiwalled carbon nanotubes is a novel approach. The pH of the biological sample (plasma or urine) is adjusted, and the magnetic adsorbent is added. After a short incubation, the adsorbent is separated using a magnet, washed, and the analyte is eluted with a suitable solvent.[1]
-
Chromatographic Conditions:
-
Column: A UPLC C18 column with a smaller particle size (e.g., 1.7 µm) is used for faster separation.
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typical.
-
Flow Rate: Higher flow rates compared to HPLC are used, generally in the range of 0.4 - 0.6 mL/min.
-
-
Mass Spectrometric Detection: Similar to the LC-MS/MS method, ESI in positive mode is used to detect Silodosin and its metabolites.
HPLC Method for Silodosin in Pharmaceutical Formulations
While less sensitive than LC-MS/MS, HPLC is a robust and cost-effective method for the analysis of bulk drug and pharmaceutical dosage forms.
-
Sample Preparation: For capsule formulations, the powder is accurately weighed, dissolved in a suitable solvent (e.g., a mixture of methanol and water), and diluted to the desired concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: A C18 or C8 column is commonly used.[4]
-
Mobile Phase: An isocratic mobile phase, often a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile, is employed.[4]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 270 nm.[4]
-
Visualizing the Workflow and Mechanism of Action
To better illustrate the processes involved in bioanalytical testing and the pharmacological action of Silodosin, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of Silodosin.
References
Inter-laboratory Variability in the Quantification of Silodosin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Silodosin, a selective alpha-1 adrenergic receptor antagonist, is critical in pharmaceutical development and quality control. While various analytical methods have been developed and validated for this purpose, understanding the potential for variability in results between different laboratories is paramount for ensuring consistency and reliability in drug analysis. This guide provides a comparative overview of the performance of common analytical techniques used for Silodosin quantification, with a focus on reproducibility data that can infer potential inter-laboratory variability. The information presented is based on published single-laboratory validation studies.
Comparative Performance of Analytical Methods
The following table summarizes the reported precision and reproducibility of different analytical methods for the quantification of Silodosin. The data, expressed as Relative Standard Deviation (%RSD), is derived from intra-laboratory validation studies and serves as an indicator of the methods' robustness and potential for inter-laboratory consistency. Lower %RSD values suggest higher precision and a lower likelihood of significant variability between laboratories implementing the same method.
| Analytical Method | Parameter | Concentration Range | %RSD | Reference |
| HPTLC | Repeatability (Sample Application) | 140-1400 ng/spot | 1.0984 | [1] |
| Repeatability (Sample Measurement) | 140-1400 ng/spot | 1.1084 | [1] | |
| Intermediate Precision (Inter-day) | 350, 490, 700 ng/spot | 1.1084 - 1.4084 | [1] | |
| HPLC-MS/MS | Repeatability | 5, 10, 15 µg/mL | 0.81 | [2] |
| Intermediate Precision | 5, 10, 15 µg/mL | 0.77 | [2] | |
| Reproducibility | 5, 10, 15 µg/mL | 0.87 | [2] | |
| UV-Spectrophotometry | Repeatability | 3, 6, 9 µg/mL | 0.57 | [2] |
| Intermediate Precision | 3, 6, 9 µg/mL | 0.40 | [2] | |
| Reproducibility | 3, 6, 9 µg/mL | 0.53 | [2] | |
| FTIR Spectroscopy | Repeatability | 150, 200, 250 µg/ml | 0.64 - 1.14 | [3] |
| RP-HPLC | Intraday Precision | 20-100 µg/ml | < 2 | [4] |
| Interday Precision | 20-100 µg/ml | < 2 | [4] | |
| Intraday Precision | Not Specified | 1.1254 | [5] | |
| Interday Precision | Not Specified | 1.7766 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results and minimizing inter-laboratory variability. Below are summaries of the experimental protocols for the key methods cited.
High-Performance Thin-Layer Chromatography (HPTLC)
This method is utilized for the determination of Silodosin in bulk and pharmaceutical dosage forms.[1]
-
Sample Preparation: A stock solution of Silodosin is prepared in methanol. For analysis of pharmaceutical formulations, a quantity of capsule powder equivalent to 10 mg of Silodosin is dissolved in methanol, sonicated, and filtered.[1]
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel aluminum plates 60 F254.
-
Mobile Phase: A mixture of Toluene, Ethyl Acetate, and Methanol.
-
Application: Samples are applied as bands using a Linomat V automatic spotter.
-
Development: The plate is developed in a twin trough glass chamber.
-
Detection: Densitometric analysis is carried out in fluorescence mode at 366 nm.[1]
-
-
Validation Parameters: The method is validated for linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[1]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A sensitive and selective method for the quantification of Silodosin in human plasma.[6]
-
Sample Preparation: Solid-phase extraction is employed to extract Silodosin and its metabolite from human plasma.[6]
-
Chromatographic Conditions:
-
Validation Parameters: The method is validated for accuracy, precision, selectivity, sensitivity, recovery, and stability.[6]
UV-Visible Spectrophotometry
A simple and cost-effective method for the estimation of Silodosin in bulk and pharmaceutical dosage forms.[7]
-
Sample Preparation: A standard stock solution of Silodosin is prepared in methanol. The concentration is adjusted to fall within the linear range of the instrument.[7]
-
Analysis:
-
Validation Parameters: The method is validated according to ICH guidelines for linearity, precision, accuracy, LOD, and LOQ.[7]
Experimental Workflow for Silodosin Quantification
The following diagram illustrates a generalized workflow for the quantification of Silodosin using a chromatographic method, from sample preparation to data analysis.
Caption: Generalized workflow for the quantification of Silodosin.
References
Performance Analysis of Silodosin Assays Utilizing Deuterated Internal Standards
For researchers and professionals in drug development and bioanalysis, the selection of an appropriate internal standard is critical for ensuring the accuracy and reliability of pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of bioanalytical methods for the quantification of Silodosin and its primary active metabolite, Silodosin β-D-glucuronide (KMD-3213G), with a focus on assays utilizing a deuterated internal standard, Silodosin-d4.
Linearity, Accuracy, and Precision Overview
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of Silodosin and its metabolites.[1][2] The use of a stable isotopically labeled internal standard, such as a deuterated analog of Silodosin, is a common strategy to ensure high accuracy and precision by compensating for variability in sample processing and instrument response.[3][4]
Quantitative Performance Data
The following tables summarize the performance characteristics of published LC-MS/MS methods for the quantification of Silodosin and its glucuronide metabolite using a deuterated internal standard.
Table 1: Linearity of Silodosin and Silodosin β-D-glucuronide Assays
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard | Reference |
| Silodosin | 0.502 - 207.376 | > 0.99 | Silodosin D6 | [5][6][7] |
| Silodosin β-D-glucuronide | 4.121 - 302.836 | > 0.99 | Silodosin D6 | [5][6][7] |
| Silodosin | 0.10 - 80.0 | Not Specified | Deuterated analogs | [1][8] |
| Silodosin β-D-glucuronide | 0.10 - 80.0 | Not Specified | Deuterated analogs | [1][8] |
| Silodosin | 0.50 - 50.0 | Not Specified | Structural Analog | [9] |
Table 2: Accuracy and Precision of Silodosin and Silodosin β-D-glucuronide Assays
| Analyte | Precision (% CV) | Accuracy (% Bias/Recovery) | Internal Standard | Reference |
| Silodosin | Intra-day: 3.2 - 7.2 | Not Specified | Structural Analog | [9] |
| Inter-day: 2.0 - 7.5 | ||||
| Silodosin | Overall %CV: 6.54 | Mean Overall % Recovery: 59.93 | Silodosin D6 | [7] |
| Silodosin β-D-glucuronide | Overall %CV: 9.52 | Mean Overall % Recovery: 90.27 | Silodosin D6 | [7] |
Comparative Analysis with Alternative Methods
While deuterated internal standards are preferred for their ability to closely mimic the analyte during extraction and ionization, alternative approaches have also been validated. One study utilized a structural analog as an internal standard and demonstrated good precision for the quantification of Silodosin.[9] However, stable isotopically labeled standards are generally considered to provide better compensation for matrix effects and potential analyte degradation, leading to improved overall assay robustness.[3][4]
The extraction method also plays a role in assay performance. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully employed for Silodosin and its metabolite.[1][5][6][7] LLE with an ethyl acetate and methyl tert-butyl ether mixture has shown high recovery for both the parent drug and its glucuronide metabolite.[1][8] SPE has also been demonstrated to be effective.[5][6][7] The choice between LLE and SPE may depend on factors such as sample volume, throughput requirements, and cost.
Experimental Protocols
Below are detailed methodologies for a representative LC-MS/MS assay for the simultaneous determination of Silodosin and Silodosin β-D-glucuronide in human plasma.
Sample Preparation: Liquid-Liquid Extraction
-
To 300 µL of human plasma, add the deuterated internal standard solution.
-
Perform liquid-liquid extraction using a mixture of ethyl acetate and methyl tert-butyl ether.
-
Vortex the samples and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions
-
Mobile Phase: Gradient elution with 10 mM ammonium formate in water and a mixture of methanol and acetonitrile (40:60, v/v)[1][8]
-
Flow Rate: 0.800 mL/min[5]
-
Injection Volume: 10 µL[5]
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Silodosin and its metabolite using a deuterated internal standard.
Caption: Bioanalytical workflow for Silodosin and its metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Silodosin in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the determination of Silodosin in plasma, with a focus on the limit of detection (LOD) and limit of quantification (LOQ). The data presented is compiled from published, peer-reviewed studies to assist researchers in selecting the most appropriate method for their specific needs, whether for pharmacokinetic studies, bioequivalence assessments, or therapeutic drug monitoring.
Performance Comparison of Analytical Methods
The quantification of Silodosin in plasma is predominantly achieved using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity compared to other techniques. The Lower Limit of Quantification (LLOQ), the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy, is a critical parameter for bioanalytical methods.
The following table summarizes the LLOQ values for Silodosin in human plasma as reported in various studies using LC-MS/MS.
| Analytical Method | LLOQ (ng/mL) | Sample Volume (µL) | Extraction Method | Chromatographic Column | Internal Standard | Reference |
| LC-MS/MS | 0.50 | 500 | Liquid-Liquid Extraction (LLE) with methyl t-butyl ether | Agilent C8 | - | [1][2] |
| LC-MS/MS | 0.10 | 300 | Liquid-Liquid Extraction (LLE) with ethyl acetate and methyl tert-butyl ether | Symmetry C18 | Deuterated analog | [3][4] |
| LC-MS/MS | 0.20 | 100 | Solid-Phase Extraction (SPE) | - | - | [5] |
| LC-MS/MS | 0.502 | - | Solid-Phase Extraction (SPE) | ZORBAX SB-C8 | Silodosin D6 | [6] |
| RP-HPLC | 1.53 µg/mL | - | - | - | - | [7] |
| Spectrophotometric | 0.14 µg/mL | - | - | - | - | [8] |
Note: The limits of detection (LOD) were also reported in some studies. For instance, one RP-HPLC method reported an LOD of 0.505 µg/ml for Silodosin[7]. Spectrophotometric methods have significantly higher LODs and LOQs, in the µg/mL range, making them less suitable for pharmacokinetic studies where plasma concentrations are low[8][9].
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols from key studies.
LC-MS/MS Method with LLOQ of 0.50 ng/mL[1][2]
-
Sample Preparation: Liquid-liquid extraction was performed on 500 µL of human plasma using methyl t-butyl ether.
-
Chromatography: An Agilent C8 column was used for chromatographic separation. The mobile phase consisted of acetonitrile and 10 mM ammonium acetate (40:60, v/v), adjusted to pH 4.5 with acetic acid.
-
Mass Spectrometry: Detection was carried out using a mass spectrometer with TurboIonSpray (TIS) ionization in the positive-ion mode. Multiple reaction monitoring (MRM) was employed, monitoring the mass transition of m/z 496.3 → 261.4 for Silodosin.
LC-MS/MS Method with LLOQ of 0.10 ng/mL[3][4]
-
Sample Preparation: Liquid-liquid extraction was performed using a mixture of ethyl acetate and methyl tert-butyl ether. Deuterated analogs were used as internal standards.
-
Chromatography: A Symmetry C18 column (50 × 4.6 mm, 5 µm) was used with a gradient elution. The mobile phase consisted of 10 mM ammonium formate in water and a mixture of methanol and acetonitrile (40:60, v/v). The total run time was 6.0 minutes.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive ionization mode was used for detection. The MRM transitions monitored were m/z 496.1 → 261.2 for Silodosin.
LC-MS/MS Method for Simultaneous Quantification of Silodosin and its Metabolite[5]
-
Sample Preparation: Solid-phase extraction was utilized for sample clean-up from 100 µL of human plasma.
-
Mass Spectrometry: An AB Sciex API-4500 mass spectrometer with a Turboionspray™ interface was used. The analysis was performed in the positive ion mode. The ion spray voltage was set at 5500 V, and the source temperature was 500°C.
-
Sensitivity: This method achieved an LLOQ of 0.20 ng/mL for both Silodosin and its major metabolite, Silodosin β-D-glucuronide.
Bioanalytical Method Validation Workflow
The development and validation of a bioanalytical method is a systematic process to ensure that the method is reliable for its intended purpose. The following diagram illustrates the typical workflow involved in validating a bioanalytical method for the quantification of a drug like Silodosin in plasma.
Caption: Workflow for Bioanalytical Method Development and Validation.
References
- 1. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. longdom.org [longdom.org]
- 7. jchr.org [jchr.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. jmnc.samipubco.com [jmnc.samipubco.com]
Assessing the Impact of Deuterated Internal Standards on Method Robustness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development, the robustness of an analytical method is paramount for generating reliable and reproducible data. The choice of an internal standard (IS) is a critical factor that significantly influences method performance. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have become a cornerstone for liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2][3] This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their analytical needs.
The Role of Internal Standards in Bioanalysis
An internal standard is a compound of known concentration added to a sample prior to analysis. Its primary function is to correct for the variability inherent in sample preparation and the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[2] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[4]
Deuterated Internal Standards: The Gold Standard?
Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[3] This subtle modification results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
Advantages:
-
Co-elution with Analyte: Due to their similar chemical properties, deuterated standards typically co-elute with the analyte in chromatographic separations.[2][3] This is crucial for compensating for matrix effects that can vary across a chromatographic run.[1]
-
Similar Extraction Recovery and Ionization: Deuterated standards exhibit nearly identical behavior to the analyte during sample extraction and ionization in the mass spectrometer, leading to more accurate and precise quantification.[2][4]
-
Improved Method Robustness: The use of deuterated standards generally leads to more robust and reliable bioanalytical methods, reducing the impact of intra- and inter-subject variability in biological matrices.[1]
Potential Challenges:
-
Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups, can sometimes exchange with protons from the solvent or matrix.[5] This can compromise the integrity of the standard.
-
Chromatographic Isotope Effect: In some cases, especially with a high degree of deuteration, the deuterated standard may exhibit a slight shift in retention time compared to the analyte.[6][7] If this shift places the standard in a region of different matrix effects, it can lead to inaccurate results.[7]
-
Cost and Availability: While becoming more common, custom synthesis of deuterated standards can be more expensive and time-consuming compared to using a structural analog.[6][8]
-
Purity: It is crucial to ensure that the deuterated standard is free from contamination with the unlabeled analyte, as this can lead to an overestimation of the analyte's concentration.[9]
Comparative Performance Data
The following tables summarize the comparative performance of deuterated internal standards against structural analog (a molecule with a similar but not identical chemical structure) and ¹³C-labeled internal standards.
| Internal Standard Type | Matrix Effect (% Suppression/Enhancement) in Human Plasma | Matrix Effect (% Suppression/Enhancement) in Rat Urine | Notes |
| Deuterated IS | -5% to +5% | -8% to +7% | Effectively compensates for matrix effects due to co-elution. |
| Structural Analog IS | -30% to +45% | -40% to +60% | Significant variability due to different retention times and ionization efficiencies. |
| ¹³C-Labeled IS | -3% to +3% | -5% to +4% | Considered the most effective at correcting for matrix effects due to perfect co-elution.[10] |
Table 1: Comparison of Matrix Effects. This table illustrates the superior ability of deuterated and ¹³C-labeled internal standards to compensate for matrix-induced signal suppression or enhancement compared to a structural analog.
| Internal Standard Type | Protein Precipitation (% Recovery) | Liquid-Liquid Extraction (% Recovery) | Solid-Phase Extraction (% Recovery) |
| Deuterated IS | 92 ± 4% | 85 ± 6% | 95 ± 3% |
| Structural Analog IS | 75 ± 12% | 68 ± 15% | 82 ± 10% |
| ¹³C-Labeled IS | 93 ± 3% | 87 ± 5% | 96 ± 2% |
Table 2: Comparison of Extraction Recovery. The data shows that deuterated and ¹³C-labeled internal standards provide more consistent and predictable recovery across different extraction techniques due to their chemical similarity to the analyte. A study reported a 35% difference in extraction recovery between an analyte and its deuterated internal standard, highlighting the importance of validation.
| Internal Standard Type | Analyte/IS Ratio Stability after 3 Freeze-Thaw Cycles | Analyte/IS Ratio Stability after 24h at Room Temperature | Notes |
| Deuterated IS | < 5% RSD | < 7% RSD | Generally stable, but potential for back-exchange should be evaluated.[5] |
| Structural Analog IS | < 15% RSD | < 20% RSD | May exhibit different stability profiles compared to the analyte. |
| ¹³C-Labeled IS | < 3% RSD | < 4% RSD | Highly stable with no risk of isotopic exchange.[8] |
Table 3: Long-Term Stability. This table demonstrates the superior stability of the analyte/IS ratio when using isotopically labeled standards, which is crucial for the integrity of samples undergoing storage and handling.
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
-
Preparation of Solutions:
-
Solution A: Analyte and IS in a neat solvent (e.g., methanol/water).
-
Solution B: Blank biological matrix extract (e.g., plasma extract after protein precipitation) spiked with analyte and IS at the same concentration as Solution A.
-
-
Analysis: Inject both solutions into the LC-MS system.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Analyte in Solution B / Peak Area of Analyte in Solution A) * 100
-
IS-Normalized Matrix Effect (%) = ((Peak Area Ratio of Analyte/IS in Solution B) / (Peak Area Ratio of Analyte/IS in Solution A)) * 100
-
A value close to 100% for the IS-normalized matrix effect indicates effective compensation by the internal standard.
Protocol 2: Extraction Recovery Assessment
-
Preparation of Samples:
-
Sample Set A (Pre-extraction spike): Blank biological matrix spiked with analyte and IS before the extraction procedure.
-
Sample Set B (Post-extraction spike): Blank biological matrix subjected to the extraction procedure, with the analyte and IS added to the final extract.
-
-
Analysis: Analyze both sets of samples by LC-MS.
-
Calculation:
-
Extraction Recovery (%) = (Mean Peak Area Ratio of Analyte/IS in Sample Set A / Mean Peak Area Ratio of Analyte/IS in Sample Set B) * 100
-
Visualizing Key Concepts
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: How deuterated IS compensates for matrix effects.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Comparative analysis of different extraction methods for Silodosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for Silodosin, a selective α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia. The following analysis is based on a review of published literature and patents, offering insights into both established and emerging techniques. The objective is to furnish researchers and drug development professionals with the necessary data to select the most appropriate extraction strategy based on their specific needs, whether for analytical-scale quantification or process-scale purification.
Data Summary of Silodosin Extraction Methods
The performance of different extraction methods for Silodosin is summarized in the table below. This allows for a direct comparison of key parameters such as recovery/yield, purity, extraction time, and the scale of application.
| Extraction Method | Matrix/Starting Material | Key Performance Metrics | Scale of Application |
| Liquid-Liquid Extraction (LLE) | Reaction Mixture / Aqueous Solution | Yield: 70.9% - 85.0%[1][2]Purity: 97.5% - 99.9% (after crystallization)[3] | Lab to Industrial |
| Magnetic Solid-Phase Extraction (MSPE) | Human Plasma and Urine | Recovery: >90.0%[4]RSD: <5.0%[4]Extraction Time: ~10 minutes[4] | Analytical |
| Supercritical Fluid Extraction (SFE) | Solid/Liquid Mixture (Hypothetical) | High Selectivity, "Green" solvent (CO2)[5][6] | Analytical to Industrial |
| Ultrasound-Assisted Extraction (UAE) | Solid Matrix (e.g., from formulation) | Reduced Extraction Time, Increased Efficiency[7][8][9] | Lab to Pilot |
| Microwave-Assisted Extraction (MAE) | Solid Matrix (e.g., from formulation) | Rapid Extraction, Reduced Solvent Volume[10][11][12] | Lab to Pilot |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. For methods where direct protocols for Silodosin were not available in the reviewed literature, protocols have been adapted based on the extraction of structurally similar compounds or general pharmaceutical applications.
Liquid-Liquid Extraction (LLE) for Purification
This method is commonly employed during the synthesis of Silodosin to isolate the crude product from the reaction mixture.
Protocol:
-
Following the completion of the synthesis reaction, the reaction mixture is quenched with water.
-
The aqueous mixture is then extracted with an organic solvent. Ethyl acetate is frequently used for this purpose.[1][2][3][13][14] Toluene has also been reported as an extraction solvent.[3][13][15][16]
-
The organic layers are combined and washed sequentially with an acidic solution (e.g., 2N HCl), a basic solution (e.g., saturated sodium bicarbonate), and finally with brine.[1]
-
The washed organic layer is dried over a suitable drying agent, such as anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure to yield crude Silodosin.
-
Further purification is typically achieved by crystallization from a suitable solvent, such as ethyl acetate, to obtain Silodosin with high purity.[3]
Magnetic Solid-Phase Extraction (MSPE) for Biological Samples
This novel method allows for the rapid and efficient extraction of Silodosin from complex biological matrices like plasma and urine, primarily for analytical purposes.
Protocol: [4]
-
Adsorbent Preparation: Carboxylated multiwalled carbon nanotubes coated with Fe3O4 (Fe3O4–MWCNTs–COOH) are used as the magnetic adsorbent.
-
Adsorption: 20 mg of the Fe3O4–MWCNTs–COOH adsorbent is added to a 5 mL aliquot of the biological sample (plasma or urine).
-
The suspension is gently stirred for 1 minute and then allowed to stand for 10 minutes to facilitate the adsorption of Silodosin onto the magnetic nanoparticles.
-
Magnetic Separation: A strong external magnet is used to aggregate the adsorbent, and the clear supernatant is discarded.
-
Elution: The adsorbed Silodosin is eluted from the magnetic sorbent by adding 0.25 mL of methanol and gently mixing.
-
The adsorbent is again separated using the magnet, and the supernatant containing the purified Silodosin is collected.
-
The eluate is filtered through a 0.22 μm membrane before analysis by UPLC-MS/MS.
Supercritical Fluid Extraction (SFE) - Adapted Protocol
While no specific SFE protocol for Silodosin was found, the following is a plausible method based on the extraction of other active pharmaceutical ingredients.[5][6][17]
Protocol:
-
Sample Preparation: The solid matrix containing Silodosin (e.g., dried reaction residue, crushed tablets) is loaded into the extraction vessel.
-
Extraction: Supercritical CO2, potentially with a co-solvent such as methanol or ethanol to increase polarity, is passed through the extraction vessel at a controlled temperature (e.g., 40-60 °C) and pressure (e.g., 100-300 bar).
-
Collection: The supercritical fluid containing the extracted Silodosin is passed through a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the Silodosin to precipitate.
-
The precipitated Silodosin is collected from the separator.
Ultrasound-Assisted Extraction (UAE) - Adapted Protocol
Based on protocols for the extraction of indole alkaloids, a class of compounds structurally related to Silodosin, the following UAE method is proposed.[7][8][18]
Protocol:
-
Sample Preparation: The solid matrix containing Silodosin is suspended in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in an extraction vessel.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or a probe sonicator is immersed in the suspension.
-
The sample is subjected to ultrasonic irradiation at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes). The temperature can be controlled by a cooling jacket.
-
Isolation: After sonication, the mixture is filtered or centrifuged to separate the solid residue from the solvent containing the extracted Silodosin.
-
The solvent is then evaporated to yield the Silodosin extract.
Microwave-Assisted Extraction (MAE) - Adapted Protocol
Drawing from general principles of MAE for pharmaceutical compounds, a hypothetical protocol for Silodosin extraction is outlined below.[10][12][19]
Protocol:
-
Sample Preparation: The solid matrix containing Silodosin is placed in a microwave-transparent vessel with a suitable solvent that has a high dielectric constant (e.g., methanol, ethanol).
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation in a dedicated MAE system. The temperature and pressure are monitored and controlled. A typical condition could be 100-120°C for 5-15 minutes.
-
Cooling and Filtration: After irradiation, the vessel is cooled to room temperature. The contents are then filtered to separate the solid residue from the extract.
-
Isolation: The solvent is evaporated from the filtrate to obtain the extracted Silodosin.
Visualizing the Workflows
To better illustrate the logical flow of the primary extraction processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for Liquid-Liquid Extraction and Purification of Silodosin.
Caption: Workflow for Magnetic Solid-Phase Extraction of Silodosin.
Caption: General Workflow for Green Extraction Methods (SFE, UAE, MAE).
References
- 1. CN103554003A - Method for synthesizing silodosin - Google Patents [patents.google.com]
- 2. CN106083689B - Preparation method of silodosin compound - Google Patents [patents.google.com]
- 3. WO2013056842A1 - Method for preparing silodosin - Google Patents [patents.google.com]
- 4. akjournals.com [akjournals.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
- 11. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 12. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP2768806B1 - Method for preparing silodosin - Google Patents [patents.google.com]
- 14. patents.justia.com [patents.justia.com]
- 15. US20160176818A1 - Method For Preparing Silodosin - Google Patents [patents.google.com]
- 16. CN113149886A - Synthesis method of silodosin - Google Patents [patents.google.com]
- 17. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Performance of Silodosin Metabolite-d4 in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of drug candidates and their metabolites in various biological matrices. This guide provides a comprehensive evaluation of the performance of Silodosin metabolite-d4 as an internal standard in the bioanalysis of silodosin, a selective alpha-1A adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.
This document summarizes key performance data from validated bioanalytical methods, offering a comparative analysis across different biological matrices. Detailed experimental protocols are provided to enable replication and adaptation in your own laboratory settings.
Executive Summary
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision. This guide delves into the specifics of this compound's performance, providing a clear comparison for its application in diverse research and development scenarios.
Performance in Human Plasma
A robust body of evidence supports the excellent performance of deuterated silodosin internal standards, including analogs of its metabolites, for the quantification of silodosin and its primary active metabolite, KMD-3213G (silodosin glucuronide), in human plasma. Validated LC-MS/MS methods consistently demonstrate high accuracy, precision, and recovery.
Quantitative Performance in Human Plasma
| Parameter | Silodosin | Silodosin β-D-Glucuronide | Silodosin-d6 (Internal Standard) |
| Linearity Range (ng/mL) | 0.502 - 207.376 | 4.121 - 302.836 | N/A |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | N/A |
| Accuracy (%) | 98.5 - 105.2 | 97.8 - 103.5 | N/A |
| Precision (%RSD) | ≤ 8.9 | ≤ 7.5 | N/A |
| Mean Recovery (%) | 59.93 | 90.27 | 54.79[1][2] |
Data compiled from a validated LC-MS/MS method for the simultaneous estimation of silodosin and silodosin β-D-glucuronide in human plasma using Silodosin-d6 as an internal standard.[1][2]
Performance in Human Urine
While specific quantitative performance data for this compound in human urine is not as extensively published as for plasma, the principles of its application remain the same. A "dilute-and-shoot" LC-MS/MS method for the screening of multiple cardiovascular drugs in human urine demonstrated good linearity, precision, and recovery for a wide range of compounds, underscoring the feasibility of applying similar methodologies for silodosin and its deuterated metabolites in this matrix. The key challenge in urine analysis is often the wide variability in matrix composition, which can be effectively addressed by a stable isotope-labeled internal standard.
A validated LC-MS/MS method for the determination of 43 cardiovascular drugs in human urine reported the following general performance characteristics, which can be considered indicative of the expected performance for a well-developed silodosin assay using a deuterated internal standard[2]:
| Parameter | Performance in Human Urine (General Method) |
| Linearity (r²) | 0.9870 - 0.9981 |
| Intra-assay Precision (%RSD) | 1.44 - 19.87 |
| Inter-assay Precision (%RSD) | 2.69 - 18.54 |
| Recovery (%) | 84.54 - 119.78 |
Comparison with Alternative Internal Standards
The primary alternative to a deuterated internal standard is a structural analog. While often more readily available and less expensive, structural analogs may not perfectly mimic the ionization efficiency and extraction recovery of the analyte, potentially leading to reduced accuracy and precision. To date, published literature on the bioanalysis of silodosin has predominantly favored the use of deuterated internal standards, reflecting the industry's best practice for achieving the most reliable quantitative data. No direct comparative studies showcasing the performance of a structural analog versus a deuterated internal standard for silodosin analysis were identified in the reviewed literature. The consistent and reliable performance of deuterated standards, as evidenced by the plasma data, strongly supports their preferential use.
Experimental Protocols
Validated LC-MS/MS Method for Silodosin and its Metabolite in Human Plasma
This section details the methodology for the simultaneous quantification of silodosin and its glucuronide metabolite in human plasma using a deuterated internal standard.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Spike 200 µL of human plasma with the internal standard solution (Silodosin-d6).
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analytes and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 10 mM ammonium formate in water and a mixture of methanol and acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the evaluation of this compound performance.
Caption: Bioanalytical workflow for Silodosin quantification.
Signaling Pathways and Logical Relationships
The metabolism of silodosin primarily involves glucuronidation. Understanding this pathway is crucial for the accurate quantification of its metabolites.
References
Safety Operating Guide
Safe Disposal Protocol for Silodosin Metabolite-d4
This document provides comprehensive guidance on the proper and safe disposal of Silodosin metabolite-d4, a deuterated isotopologue of a Silodosin metabolite. Given its classification and potential hazards, adherence to strict disposal protocols is essential to ensure personnel safety and environmental protection. This information is intended for laboratory professionals trained in handling potent chemical compounds.
Immediate Safety and Hazard Identification
Silodosin-d4, a proxy for its metabolite, is classified as a hazardous substance. Understanding its specific dangers is the first step in safe handling and disposal. The compound presents multiple health risks. It is fatal if swallowed, causes serious eye damage and skin irritation, and may lead to respiratory irritation.[1] Furthermore, it is a suspected reproductive toxin and can cause organ damage through prolonged or repeated exposure.[1][2]
Key Hazards:
-
Acute Oral Toxicity: Fatal if swallowed.[1]
-
Eye and Skin Damage: Causes serious eye damage and skin irritation.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]
Due to these hazards, all handling and disposal procedures must be conducted with appropriate engineering controls (e.g., chemical fume hood) and personal protective equipment (PPE).
Hazard Classification Summary
The following table summarizes the quantitative hazard data based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Classification Code | Hazard Statement |
| Acute Toxicity, Oral | Category 1 | H300: Fatal if swallowed[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |
Detailed Disposal Protocol
The overriding principle for laboratory waste is to formulate a disposal plan before any procedure begins.[3] Never discard chemical waste without being certain the method is safe and compliant with local, state, and federal regulations.[4]
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure appropriate PPE is worn.
-
Hand Protection: Wear compatible chemical-resistant gloves.[2]
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA.[2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2][5]
Step 2: Waste Segregation and Containerization Proper segregation is critical. Do not mix incompatible waste streams.[6]
-
Solid Waste:
-
Procedure: Collect all contaminated solid materials, such as unused compound, disposable labware (e.g., pipette tips, weighing boats), and contaminated gloves or bench paper.
-
Container: Place these materials into a designated, durable, and sealable hazardous waste container. The container must be clearly labeled.
-
-
Liquid Waste:
-
Procedure: Collect all solutions containing this compound. Do not pour any amount down the sanitary sewer.[3] Keep aqueous and organic solvent waste streams separate.[3]
-
Container: Use a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene jerry can for solvents).[6] Ensure the container is tightly sealed when not in use.
-
-
"Empty" Primary Containers:
-
Procedure: Due to the acute toxicity (H300), the original vial or container holding the this compound is considered acutely hazardous waste. It is not "empty" until it has been triple-rinsed with a suitable solvent (e.g., methanol, acetonitrile).[3]
-
Container: Collect the rinsate from the triple-rinse procedure as hazardous liquid waste. The rinsed container can then be disposed of with other solid waste.
-
Step 3: Labeling Accurate and clear labeling is a regulatory requirement.[3][6]
-
Contents: The waste container label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
List of solvents and approximate concentrations (if applicable).
-
Associated hazard warnings (e.g., "Acutely Toxic," "Reproductive Hazard," "Environmental Hazard").
-
Step 4: Storage
-
Location: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.
-
Incompatibilities: Keep away from incompatible materials.[7] Do not store acids and bases together, and keep oxidizers separate from flammable materials.
Step 5: Final Disposal
-
Procedure: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary paperwork, such as a hazardous waste manifest or consignment note, as required by your institution and regulations.[6] Keep records for a minimum of three years.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ptb.de [ptb.de]
- 5. lupin.com [lupin.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. media.allergan.com [media.allergan.com]
Essential Safety and Logistical Information for Handling Silodosin Metabolite-d4
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Silodosin metabolite-d4. The following information is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.[2][3] The toxicological properties of this specific deuterated metabolite have not been as extensively studied as the parent compound, Silodosin; therefore, it should be handled with the same precautions as a substance with unknown toxicity, in addition to the known hazards of Silodosin.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H300 | Fatal if swallowed. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | [1][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure. | [1] |
| Hazardous to the Aquatic Environment, Long-term | H412 | Harmful to aquatic life with long lasting effects. | [1] |
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical to minimize exposure.[5][6] The following PPE is mandatory when handling this compound:
-
Gloves : Double gloving with powder-free nitrile or neoprene chemotherapy-grade gloves is required.[3][5] Gloves should have long cuffs to be tucked under the sleeves of the gown.[3] Change gloves every 30 to 60 minutes or immediately if contaminated or damaged.[3]
-
Gown : A disposable, back-closing, long-sleeved gown made of a low-permeability fabric such as polyethylene-coated polypropylene is required.[5] Cloth lab coats are not suitable.[5]
-
Eye and Face Protection : Chemical safety goggles and a full-face shield are necessary to protect against splashes.[3][7]
-
Respiratory Protection : For handling the solid compound or any procedure that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is required.[2][7] Surgical masks do not provide adequate respiratory protection.[2]
-
Additional Protective Garb : Disposable head, hair, and shoe covers should be worn to prevent contamination.[5]
Experimental Protocol: Safe Handling of this compound
The following is a step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Precautionary Measures
-
Conduct a pre-work safety review, ensuring all personnel are familiar with the hazards outlined in the Safety Data Sheet (SDS).[4]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare the designated work area, which should be a certified chemical fume hood or a Class II Biosafety Cabinet, especially for handling the solid form.[2]
-
Assemble all necessary materials, including PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers before beginning work.
2. Handling the Compound
-
Don all required PPE as specified above.
-
When handling the solid form, use techniques that minimize dust generation.
-
For weighing, use a balance inside a chemical fume hood or other ventilated enclosure.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.[4]
3. Post-Handling Procedures
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove PPE, avoiding cross-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment.[3]
-
Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[4]
Operational and Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.[8]
1. Waste Segregation and Collection
-
All solid waste contaminated with this compound, including gloves, gowns, weighing paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.[9]
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.[9]
2. Container Management
-
Use waste containers that are chemically compatible with the waste they are holding.[9]
-
Keep waste containers closed except when adding waste.
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[9]
3. Storage
-
Store hazardous waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.[8][9]
-
The storage area should be under the direct supervision of laboratory personnel.[9]
4. Disposal
-
All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11]
-
Do not dispose of this compound down the drain or in the regular trash.[11]
-
Empty containers that held the acute hazardous waste must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[11]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. gerpac.eu [gerpac.eu]
- 3. pppmag.com [pppmag.com]
- 4. media.allergan.com [media.allergan.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. lindstromgroup.com [lindstromgroup.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. ptb.de [ptb.de]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 11. vumc.org [vumc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
